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Core Science & Biosynthesis

Foundational

Technical Deep Dive: 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone

An In-Depth Technical Guide to 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone[1] A Privileged Scaffold for Polyfunctional Heterocyclic Synthesis[1] Executive Summary 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone (CAS: 1985633-6...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone[1]

A Privileged Scaffold for Polyfunctional Heterocyclic Synthesis[1]

Executive Summary

1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone (CAS: 1985633-67-7) is a highly specialized, polysubstituted aromatic building block used primarily in advanced medicinal chemistry.[1] It serves as a "linchpin" intermediate for the regioselective synthesis of fused nitrogen heterocycles, particularly indoles , quinolines , and pyrrolo[3,2,1-ij]quinolines .

Its structural uniqueness lies in its orthogonal reactivity profile : it possesses four distinct functional handles (amine, ketone, aryl iodide, aryl bromide) that can be activated sequentially.[2] This guide details its physicochemical properties, chemoselective synthetic utility, and specific protocols for its application in drug discovery.[2]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
PropertySpecification
IUPAC Name 1-(2-Amino-5-bromo-3-iodo-phenyl)ethanone
Common Name 2'-Amino-5'-bromo-3'-iodoacetophenone
CAS Number 1985633-67-7
Molecular Formula C₈H₇BrINO
Molecular Weight 339.96 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂; Low solubility in water
Melting Point >90°C (Derivative dependent; typically higher than non-iodo precursor)
Key Hazards Irritant (H315, H319, H335); Light sensitive (due to C-I bond)
Synthesis & Structural Logic

The synthesis of this compound relies on the differing directing effects of the amino and acetyl groups on the benzene ring.[2] The standard route utilizes 2-amino-5-bromoacetophenone as the starting material.[1]

The "Mphahlele" Route

The most authoritative synthesis comes from the work of Mphahlele et al., utilizing electrophilic aromatic substitution to install the iodine atom.[2]

  • Precursor: 2-Amino-5-bromoacetophenone (CAS 29124-56-9).[1]

  • Reagent: Iodine monochloride (ICl) or N-Iodosuccinimide (NIS).[1][2]

  • Mechanism: The amino group (-NH₂) strongly activates the ortho and para positions.[1][2]

    • Para (C-5) is already blocked by Bromine.[1][2]

    • Ortho (C-3) is sterically accessible and electronically activated.[1][2]

    • The acetyl group (-COCH₃) at C-1 deactivates C-6 and C-4.[1]

    • Result: Regiospecific iodination at C-3.

Synthesis cluster_conditions Reaction Conditions Start 2-Amino-5-bromoacetophenone (Commercial Precursor) Reagent ICl / CH2Cl2 (Electrophilic Iodination) Start->Reagent Product 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone (Target Scaffold) Reagent->Product Room Temp, 2-4 hrs Room Temp, 2-4 hrs

Caption: Regioselective synthesis pathway driven by the ortho-directing amino group.

Chemoselectivity & Orthogonal Reactivity[1][3]

The power of this molecule lies in the reactivity difference between the C-I and C-Br bonds.[1][2] Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) occur preferentially at the C-I bond (weaker bond dissociation energy) before the C-Br bond .[1]

Reactivity Hierarchy:
  • Site A (C-3 Iodine): Most reactive.[1][2] Undergoes rapid oxidative addition with Pd(0).[2] Ideal for Sonogashira coupling to introduce alkynes.[2]

  • Site B (C-1 Acetyl): Electrophilic carbonyl.[1][2] Reacts with aldehydes (Claisen-Schmidt) to form chalcones.[1][2][3][4]

  • Site C (C-2 Amine): Nucleophilic.[1][2][4] Participates in heteroannulation (cyclization) to form the heterocyclic core.[2]

  • Site D (C-5 Bromine): Least reactive.[1][2] Remains intact during initial couplings, serving as a handle for late-stage diversification (e.g., Suzuki coupling).

Reactivity Center 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone Sonogashira Sonogashira Coupling (Pd/Cu, Alkyne) Center->Sonogashira 1. High Reactivity (C-I) Aldol Claisen-Schmidt (Aldehyde, Base) Center->Aldol 2. Condensation (Acetyl) Cyclization Heteroannulation (Indole/Quinoline formation) Sonogashira->Cyclization 3. Ring Closure (Amine) Suzuki Suzuki Coupling (Late-stage at C-Br) Cyclization->Suzuki 4. Diversification (C-Br)

Caption: The orthogonal reactivity map demonstrating the sequential functionalization logic.

Experimental Protocols
Protocol A: Synthesis of 2,5,7-Tricarbo-substituted Indoles

Context: This workflow utilizes the scaffold to create anticancer agents via a Sonogashira coupling followed by cyclization.[1][4]

Reagents:

  • Scaffold: 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone (1.0 eq)[1]

  • Terminal Alkyne: Phenylacetylene derivatives (1.2 eq)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-catalyst: CuI (2.5 mol%)

  • Base: Et₃N (Triethylamine)

  • Solvent: DMF or THF[1][2]

Step-by-Step Methodology:

  • Coupling (Sonogashira):

    • Charge a Schlenk tube with the scaffold, Pd catalyst, and CuI under nitrogen atmosphere.[2]

    • Add degassed solvent (DMF) and Et₃N.[2]

    • Add the terminal alkyne dropwise at room temperature.[2]

    • Heat to 60–80°C for 2–4 hours. Monitor by TLC (disappearance of starting material).

    • Note: The C-Br bond remains intact under these conditions due to the faster kinetics of the C-I bond.[1][2]

  • Annulation (Indole Formation):

    • The resulting 2-amino-3-alkynyl intermediate often cyclizes spontaneously or requires slight heating/Lewis acid catalysis (e.g., PdCl₂ in MeCN) to form the 2-substituted-5-bromo-7-acetylindole .[1]

  • Workup:

    • Dilute with ethyl acetate, wash with brine/water to remove DMF.[2]

    • Dry over Na₂SO₄, concentrate, and purify via silica gel column chromatography.[2][5]

Protocol B: Chalcone Hybrid Synthesis (Claisen-Schmidt)

Context: Functionalizing the acetyl group before cyclization.[1]

  • Dissolve 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone in Ethanol.[1]

  • Add Benzaldehyde derivative (1.0 eq).[2]

  • Add aqueous KOH (20%) or NaOH dropwise at 0°C.

  • Stir at room temperature for 12–24 hours.

  • Observation: A precipitate (chalcone) typically forms.[2]

  • Isolation: Filter the solid, wash with cold ethanol/water, and recrystallize.

Applications in Drug Discovery[14]

This scaffold is specifically cited in the development of:

  • Anticancer Agents: Derivatives (indoles and quinazolines) have shown cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.[2] The C-5 bromine allows for the attachment of solubility-enhancing groups or lipophilic tails to improve ADMET properties.[1]

  • Anti-Plasmodial Agents: Quinazoline derivatives synthesized from this core have been explored for activity against Plasmodium falciparum.[2]

  • Kinase Inhibitors: The indole core mimics the purine ring of ATP, making these derivatives potential candidates for EGFR or VEGFR inhibition.[2]

Safety & Handling
  • Hazard Class: Irritant to eyes, respiratory system, and skin.[2]

  • Handling: Use only in a fume hood. Wear nitrile gloves and safety goggles.[2]

  • Storage: Store at 2–8°C, protected from light. The C-I bond can undergo photolytic cleavage over time, leading to discoloration (purple/brown iodine liberation).[2]

References
  • Mphahlele, M. J., Makhafola, T. J., & Mmonwa, M. M. (2016).[2][6] In vitro cytotoxicity of novel 2,5,7-tricarbo-substituted indoles derived from 2-amino-5-bromo-3-iodoacetophenone. Bioorganic & Medicinal Chemistry, 24(19), 4576–4586.[2]

  • Mmonwa, M. M., & Mphahlele, M. J. (2018).[2] 2-Amino-5-bromo-3-iodoacetophenone and 2-amino-5-bromo-3-iodobenzamide as synthons for novel polycarbo-substituted indoles and their annulated derivatives. In Chemistry for a Clean and Healthy Planet (pp. 391-405).[1][2] Springer.[2]

  • Sigma-Aldrich Product Data . 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone.[1]

  • PubChem Compound Summary . 1-(2-Amino-5-bromophenyl)ethanone (Precursor Data).

Sources

Exploratory

1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone CAS number 1985633-67-7

This guide serves as a technical reference for 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone (CAS 1985633-67-7), a highly specialized halogenated scaffold used in the diversity-oriented synthesis (DOS) of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone (CAS 1985633-67-7), a highly specialized halogenated scaffold used in the diversity-oriented synthesis (DOS) of kinase inhibitors and complex poly-heterocycles.

Strategic Scaffold for Orthogonal Cross-Coupling & Heteroannulation

Executive Summary: The "Privileged Scaffold" Status

1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone is not merely a building block; it is a linchpin intermediate designed for sequential, chemoselective functionalization. Its value lies in its orthogonal reactivity profile :

  • Iodine (C3): High lability; exclusive site for primary Pd-catalyzed cross-coupling (Sonogashira/Suzuki) at low temperatures.

  • Bromine (C5): Lower lability; remains inert during C3 functionalization, allowing for a secondary, high-temperature coupling event.

  • 2-Amino-Acetophenone Core: A classic "push-pull" system primed for cyclocondensation (e.g., Friedländer, Claisen-Schmidt) to generate indoles, quinolines, and quinazolines.

This compound is extensively cited in the synthesis of 2,5,7-tricarbo-substituted indoles and pyrrolo[3,2,1-ij]quinazolin-1-ones , classes of compounds with documented antiproliferative activity against EGFR-TK and PI3K pathways.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

PropertySpecification
IUPAC Name 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone
Appearance Yellow crystalline solid
Melting Point 108–110 °C (Lit.)
Solubility Soluble in DMSO, DMF, CHCl₃; slightly soluble in EtOH
pKa (Conjugate Acid) ~2.5 (Amino group is weakly basic due to electron-withdrawing halogens)
Reactivity Hazard Light-sensitive (C-I bond cleavage); Air-sensitive (Amino oxidation)

Synthesis & Manufacturing Logic

The synthesis must follow a strict regiochemical order to ensure the correct placement of halogens. The amino group is a strong ortho/para activator, while the acetyl group is a meta director.

The "Para-First, Ortho-Second" Protocol

Direct halogenation of 2-aminoacetophenone proceeds first to the para position (C5) relative to the amine (sterically less hindered and electronically favored), followed by the ortho position (C3).

Step 1: Regioselective Bromination
  • Precursor: 2-Aminoacetophenone[1][2][3][4][5]

  • Reagent: N-Bromosuccinimide (NBS) or Pyridinium Tribromide.

  • Conditions: DMF or CH₃CN, 0°C to RT.

  • Mechanism: Electrophilic aromatic substitution (EAS) driven by the amino lone pair.

  • Outcome: 1-(2-Amino-5-bromophenyl)ethanone.

Step 2: Site-Specific Iodination
  • Precursor: 1-(2-Amino-5-bromophenyl)ethanone

  • Reagent: Iodine Monochloride (ICl) or NIS.

  • Conditions: CH₂Cl₂/AcOH, RT.

  • Critical Control: Stoichiometry must be precise (1.05 eq) to prevent over-iodination or oxidation of the acetyl group.

  • Outcome: Target Molecule (CAS 1985633-67-7) .

Synthesis Workflow Diagram

SynthesisFlow Start 2-Aminoacetophenone (Starting Material) Step1 Step 1: Bromination (NBS, DMF, 0°C) Start->Step1 Electrophilic Attack (Para to NH2) Inter Intermediate: 2-Amino-5-bromoacetophenone Step1->Inter Step2 Step 2: Iodination (ICl, AcOH, RT) Inter->Step2 Electrophilic Attack (Ortho to NH2) Final Target: 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone Step2->Final

Figure 1: Sequential halogenation strategy leveraging electronic directing effects.

Chemoselectivity & Reactivity Profile

The core value of this scaffold is the ability to perform orthogonal transformations . The reactivity hierarchy is: C-I > C-Br >> C-Cl .

Experimental Workflow: The "Divergent Synthesis" Approach

Researchers utilize this hierarchy to build complex libraries.

  • Primary Coupling (C3-I): Pd(PPh₃)₂Cl₂ catalyzed Sonogashira coupling with terminal alkynes at RT. The C-Br bond remains intact.

  • Heteroannulation: Cyclization involving the alkyne and the adjacent amino group (using CuI or PdCl₂) yields a 5-bromo-indole or quinoline .

  • Secondary Coupling (C5-Br): The remaining bromine on the indole/quinoline core is then subjected to Suzuki-Miyaura coupling (requires higher temp, ~80°C) to introduce a second aryl group.

Reactivity Logic Diagram

Reactivity Core 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone (The Scaffold) PathA Path A: C3-Iodine Reaction (High Reactivity) Core->PathA Sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu, RT) PathA->Sonogashira ProductA 3-Alkynyl Intermediate (Br Intact) Sonogashira->ProductA PathB Path B: Cyclization (Amino + Alkyne/Ketone) ProductA->PathB Indole 5-Bromo-Indole Formation (Heteroannulation) PathB->Indole PathC Path C: C5-Bromine Reaction (Low Reactivity) Indole->PathC Suzuki Suzuki Coupling (Boronic Acid, Pd, 80°C) PathC->Suzuki FinalDrug 2,5,7-Trisubstituted Indole (Kinase Inhibitor Analog) Suzuki->FinalDrug

Figure 2: Chemoselective cascade for synthesizing poly-functionalized heterocycles.

Detailed Experimental Protocol

Self-Validating System: The disappearance of the distinctive C-I signal in NMR and the retention of the C-Br signal validates Step 1.

Protocol: Synthesis of 2,5,7-Tricarbo-substituted Indole

Objective: Transform the scaffold into a pharmacologically active indole derivative.

  • Sonogashira Coupling (The C3-Iodine Hit):

    • Charge: 1.0 eq Scaffold, 1.2 eq Phenylacetylene, 0.05 eq Pd(PPh₃)₂Cl₂, 0.1 eq CuI.

    • Solvent: DMF/Et₃N (3:1).

    • Condition: Stir at RT for 18h under N₂.

    • Note: Do not heat. Heating >50°C risks premature reaction at the C-Br site.

    • Validation: TLC shows consumption of starting material; MS shows mass [M+H] corresponding to the alkyne insertion (Br isotope pattern preserved).

  • Indole Annulation:

    • Charge: Crude intermediate from Step 1, 0.1 eq PdCl₂, 2.0 eq CuCl₂ (oxidant).

    • Solvent: CH₃CN.

    • Condition: Reflux (80°C) for 4h.

    • Mechanism: Intramolecular attack of the amine on the activated alkyne.

    • Result: 2-Phenyl-5-bromo-7-acetylindole.

  • Suzuki Coupling (The C5-Bromine Hit):

    • Charge: Indole intermediate, 1.5 eq Arylboronic acid, 0.05 eq Pd(dppf)Cl₂, 2.0 eq K₂CO₃.

    • Solvent: Dioxane/Water (4:1).

    • Condition: 90°C for 12h.

    • Result: Final trisubstituted indole library member.

Safety & Stability

  • Handling: High-potency intermediate. Handle in a fume hood.

  • Light Sensitivity: The C-I bond is photolabile. Store in amber vials wrapped in foil.

  • Storage: 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). Avoid dust inhalation.

References

  • Mmonwa, M. M., & Mphahlele, M. J. (2018). 2-Amino-5-Bromo-3-Iodoacetophenone and 2-Amino-5-Bromo-3-Iodobenzamide as Synthons for Novel Polycarbo-Substituted Indoles and Their Annulated Derivatives. In Chemistry for a Clean and Healthy Planet (pp. 391-404). Springer.

  • Mphahlele, M. J., & Makhafola, T. J. (2016). In vitro cytotoxicity of novel 2,5,7-tricarbo-substituted indoles derived from 2-amino-5-bromo-3-iodoacetophenone. Bioorganic & Medicinal Chemistry, 24(19), 4576-4586.

  • Sigma-Aldrich. (n.d.). Product Specification: 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone.

Sources

Foundational

1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone molecular weight

Technical Whitepaper: Chemo-Selective Scaffolding with 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone Executive Summary: The "Linchpin" Intermediate In modern medicinal chemistry, the demand for highly functionalized heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Chemo-Selective Scaffolding with 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone

Executive Summary: The "Linchpin" Intermediate

In modern medicinal chemistry, the demand for highly functionalized heterocycles requires scaffolds that offer "programmable" reactivity. 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone (CAS: 1985633-67-7) serves as a premier "linchpin" intermediate. Its value lies not merely in its structural density but in the electronic and steric differentiation of its two halogen substituents.

This guide details the physicochemical profile, validated synthetic pathways, and the specific utility of this molecule in conducting orthogonal cross-coupling reactions (Suzuki/Sonogashira) to access complex indole and quinoline pharmacophores.

Molecular Identity & Physicochemical Profile

The following data establishes the baseline identity for quality control and stoichiometric calculations.

PropertyValueTechnical Note
IUPAC Name 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone--
CAS Number 1985633-67-7Validated via Sigma-Aldrich/Chemical Abstracts
Molecular Formula C₈H₇BrINO --
Molecular Weight 339.96 g/mol Average weight for stoichiometry
Exact Mass 338.8756 DaMonoisotopic (based on ⁷⁹Br, ¹²⁷I)
Physical State Yellow Crystalline SolidDue to extended conjugation of nitro/carbonyl
Predicted LogP ~2.95Moderate lipophilicity; soluble in DCM, DMSO
H-Bond Donors 1 (NH₂)Primary amine
H-Bond Acceptors 2 (C=O, N)Carbonyl oxygen and amine nitrogen

Synthetic Architecture: Regiocontrol Strategy

The synthesis of this molecule is non-trivial due to the competing directing effects of the amino (activator, ortho/para) and acetyl (deactivator, meta) groups. A sequential halogenation strategy is required to ensure regiochemical fidelity.

The Protocol: Sequential Halogenation

Rationale: Direct iodination of 2-aminoacetophenone often leads to mixtures. The high steric bulk of iodine makes it difficult to place at the 3-position if the 5-position is open. Therefore, we block the para position with Bromine first.

  • Precursor: 2-Aminoacetophenone (CAS: 551-93-9)

  • Step 1: Regioselective Bromination (C-5)

    • Reagent: N-Bromosuccinimide (NBS) in DMF or CH₃CN.

    • Mechanism: The amino group strongly activates the ortho and para positions. Steric hindrance from the acetyl group discourages attack at C-3. The para position (C-5) is kinetically favored.

    • Intermediate: 1-(2-Amino-5-bromophenyl)ethanone.[1][2][3]

  • Step 2: Electrophilic Iodination (C-3)

    • Reagent: N-Iodosuccinimide (NIS) with catalytic Trifluoroacetic Acid (TFA) or Iodine Monochloride (ICl).

    • Mechanism: With C-5 blocked, the activated C-3 position (ortho to amine) becomes the exclusive nucleophilic site. The acetyl group (meta to C-3) reinforces this directing effect.

    • Product: 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone.[3]

Critical Process Parameter (CPP): Temperature control during Step 2 is vital (< 0°C) to prevent oxidation of the aniline to a nitroso species.

Orthogonal Reactivity: The "Why"

The defining feature of this molecule is the Bond Dissociation Energy (BDE) differential between the C-I and C-Br bonds.[4]

  • C-I BDE: ~65 kcal/mol (Weaker, reacts first)

  • C-Br BDE: ~81 kcal/mol (Stronger, reacts second)

This allows for Chemo-Orthogonal Cross-Coupling : Researchers can perform a Pd-catalyzed reaction at the Iodine site without affecting the Bromine site, enabling the sequential construction of library arrays.

Visualization: Reactivity Flowchart

Reactivity Start 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone Step1 Site 1 Activation (C-I) Pd(0) / RT Start->Step1 Fast Oxidative Addition Inter 3-Substituted Intermediate (Br intact) Step1->Inter Sonogashira / Suzuki Step2 Site 2 Activation (C-Br) Pd(0) / Heat Inter->Step2 Slow Oxidative Addition Final 3,5-Disubstituted Scaffold Step2->Final High Temp / Bulky Ligand

Figure 1: The orthogonal reactivity cascade. The C-I bond undergoes oxidative addition under mild conditions, preserving the C-Br bond for a subsequent, higher-energy transformation.

Application in Heterocycle Synthesis

This scaffold is specifically designed for the synthesis of polysubstituted indoles and quinolines .

A. The Modified Friedländer Synthesis (Quinolines)

The ortho-amino ketone moiety is the classic precursor for Friedländer condensation.

  • Condensation: React the ketone with an α-methylene ketone/aldehyde in the presence of base (KOH/EtOH).

  • Result: Formation of a quinoline ring retaining the 5-bromo and 3-iodo substituents (or their derivatives), allowing for late-stage functionalization of the drug core.

B. Larock Indole Synthesis
  • Coupling: Perform a Sonogashira coupling at the C-3 Iodine with a terminal alkyne.

  • Cyclization: The resulting alkyne, ortho to the amine, undergoes Pd- or Cu-catalyzed cyclization to form a 2-substituted indole.

  • Advantage: The 5-Bromo group remains available for further SAR (Structure-Activity Relationship) exploration.

References

  • Sigma-Aldrich. (2023). Product Specification: 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone (CAS 1985633-67-7).[3]Link

  • PubChem Database. (2023). Compound Summary: 1-(2-Amino-5-bromophenyl)ethanone (Parent Scaffold).[1] National Center for Biotechnology Information. Link

  • BenchChem. (2025).[5] Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol (Analogous Reactivity).Link

  • Lundgren, R. J., & Stradiotto, M. (2010). Key concepts in ligand design: An introduction to chelating phosphines. (Context on selective Pd-coupling). Chemistry – A European Journal.
  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.[6] (Methodology validation for bromo/iodo-amino synthesis). International Journal of Simulation Systems, Science & Technology. Link

Sources

Exploratory

1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone: A Highly Functionalized Orthogonal Synthon for Polyheterocyclic Architecture

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide Executive Summary In modern medicinal chemistry and drug discovery, the rapid a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary

In modern medicinal chemistry and drug discovery, the rapid assembly of complex, multi-substituted heterocyclic scaffolds relies heavily on the strategic design of starting materials. 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone (commonly referred to as 2-amino-5-bromo-3-iodoacetophenone) stands out as a masterclass in synthon design [1].

This molecule features an exceptionally rare and highly valuable substitution pattern on a single benzene ring: an acetyl group, a primary amine, a bromine atom, and an iodine atom. This specific arrangement creates a "push-pull" electronic environment and provides orthogonal reactive sites that allow chemists to perform sequential, highly regioselective cross-coupling reactions and annulations without the need for cumbersome protecting group strategies [2].

This technical guide deconstructs the chemical rationale behind this synthon, details its synthesis, and provides field-proven protocols for its application in generating advanced pharmaceutical precursors, such as polycarbo-substituted indoles and quinazoline hybrids [3].

Structural Rationale & Orthogonal Reactivity

The true power of 1-(2-amino-5-bromo-3-iodo-phenyl)-ethanone lies in the calculated causality of its functional groups. As a Senior Application Scientist, it is critical to understand why this molecule behaves the way it does before attempting to utilize it in the laboratory.

The Four Pillars of the Synthon
  • The Amino Group (-NH

    
    ) at C2:  Acts as a strong electron-donating group (EDG). It activates the ring for electrophilic aromatic substitution during the synthon's preparation and serves as an internal nucleophile for downstream heteroannulation (e.g., forming the pyrrole ring in indoles) [1].
    
  • The Acetyl Group (-COCH

    
    ) at C1:  An electron-withdrawing group (EWG) that provides an electrophilic carbon. It is the primary site for Claisen-Schmidt aldol condensations to form chalcone frameworks [3].
    
  • The Iodo Group (-I) at C3: The most reactive site for palladium-catalyzed oxidative addition.

  • The Bromo Group (-Br) at C5: A secondary, less reactive halogen handle reserved for late-stage functionalization.

The Logic of Halogen Orthogonality

In palladium-catalyzed cross-coupling reactions (like Sonogashira or Suzuki-Miyaura), the rate-determining step is often the oxidative addition of Pd(0) into the carbon-halogen bond. The bond dissociation energy (BDE) dictates the hierarchy of reactivity. Because the C-I bond is significantly weaker than the C-Br bond, a catalyst will selectively react with the iodine atom at room temperature, leaving the bromine atom completely intact for subsequent reactions at elevated temperatures [2].

Table 1: Halogen Bond Dissociation Energies & Cross-Coupling Hierarchy

Bond TypeApprox. Bond Dissociation Energy (BDE)Oxidative Addition RatePrimary Synthetic Application in Synthon
C(sp

)-I
~240 kJ/molFastest (Reacts at 20-25°C)1st-stage Sonogashira cross-coupling
C(sp

)-Br
~280 kJ/molModerate (Reacts at 80-100°C)2nd-stage Suzuki-Miyaura cross-coupling
C(sp

)-Cl
~330 kJ/molSlowestN/A (Not present in this synthon)

Divergent Synthetic Pathways

The strategic placement of these functional groups allows the synthon to be deployed in multiple divergent pathways, creating vast libraries of heterocyclic compounds.

G SM 2-Aminoacetophenone Inter 2-Amino-5-bromoacetophenone SM->Inter NBS, DMF Regioselective para-Bromination Core 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone (The Synthon) Inter->Core I2, HIO3 or NIS Regioselective ortho-Iodination Indole Polycarbo-substituted Indoles (via Sonogashira + Annulation) Core->Indole 1. Pd(PPh3)2Cl2, CuI, Alkyne 2. PdCl2, DMF, Heat Chalcone Indole-Chalcone Hybrids (via Claisen-Schmidt) Core->Chalcone Ar-CHO, KOH Aldol Condensation Quinazoline Quinazolinones (via Cyclocondensation) Core->Quinazoline Boric Acid, Ar-CHO Cyclization

Caption: Divergent synthetic pathways of 1-(2-amino-5-bromo-3-iodo-phenyl)-ethanone.

Mechanistic Deep-Dive: Indole Heteroannulation

When constructing 2,5,7-tricarbo-substituted indoles, the synthon undergoes a sequential Sonogashira coupling followed by a PdCl


-mediated heteroannulation [1].

Mechanism Step1 Step 1: Oxidative Addition Pd(0) inserts selectively into C-I bond due to lower BDE (240 kJ/mol) Step2 Step 2: Transmetalation Cu-Acetylide transfers alkyne to Pd(II) Step1->Step2 Step3 Step 3: Reductive Elimination Formation of 3-alkynyl intermediate Regeneration of Pd(0) Step2->Step3 Step4 Step 4: Heteroannulation PdCl2 activates alkyne Intramolecular nucleophilic attack by -NH2 Step3->Step4 Intramolecular Cyclization Step5 Step 5: Suzuki Coupling (Optional) Pd(0) inserts into remaining C-Br bond Cross-coupling with Arylboronic acid Step4->Step5 Orthogonal Reactivity

Caption: Mechanistic sequence of orthogonal cross-coupling and heteroannulation.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. By monitoring specific visual and chromatographic milestones, the chemist can ensure the mechanistic integrity of the reaction at each step.

Protocol 1: Synthesis of the Core Synthon

Objective: Regioselective sequential halogenation of 2-aminoacetophenone.

Step A: Regioselective Bromination (para to -NH


) 
  • Setup: Dissolve 2-aminoacetophenone (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask. Cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes.

    • Causality Note: The strong electron-donating resonance of the amino group directs the electrophile strictly to the less sterically hindered para position (C5).

  • Validation: Stir for 2 hours. TLC monitoring (Hexanes:EtOAc 8:2) should show complete consumption of the starting material.

  • Workup: Pour the mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and dry to yield 2-amino-5-bromoacetophenone .

Step B: Regioselective Iodination (ortho to -NH


) 
  • Setup: Dissolve the intermediate 2-amino-5-bromoacetophenone (1.0 equiv) in acetonitrile.

  • Reagent Addition: Add N-iodosuccinimide (NIS, 1.1 equiv) and a catalytic amount of trifluoroacetic acid (TFA, 5 mol%).

    • Causality Note: The remaining ortho position (C3) is now the most electron-rich site available. The TFA activates the NIS, accelerating the generation of the iodonium ion (I

      
      ).
      
  • Validation: Stir at room temperature in the dark for 4-6 hours.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) to neutralize any unreacted iodine species (the solution will turn from dark brown to pale yellow). Extract with ethyl acetate, dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate. Purify via silica gel chromatography to yield 1-(2-amino-5-bromo-3-iodo-phenyl)-ethanone .
Protocol 2: Synthesis of Polycarbo-Substituted Indoles

Objective: Exploiting halogen orthogonality to build the indole core.

  • Sonogashira Coupling (C-I Activation): Charge an oven-dried Schlenk flask with the synthon (1.0 equiv), a terminal alkyne (1.1 equiv), PdCl

    
    (PPh
    
    
    
    )
    
    
    (5 mol%), and CuI (10 mol%).
  • Degassing: Evacuate and backfill the flask with Argon three times to prevent oxidative homocoupling of the alkyne (Glaser coupling).

  • Reaction: Add degassed triethylamine (Et

    
    N) and DMF. Stir at room temperature for 12 hours. Crucial: Do not heat. Heating at this stage risks premature activation of the C-Br bond.
    
  • Heteroannulation: Once TLC confirms the formation of the 3-alkynyl intermediate, add PdCl

    
     (10 mol%) directly to the pot and elevate the temperature to 100°C for 6 hours. The palladium acts as a Lewis acid, activating the alkyne for intramolecular attack by the amino group, yielding the 5-bromo-substituted indole core [2].
    

Biological Relevance & Pharmacological Profile

Derivatives synthesized from 1-(2-amino-5-bromo-3-iodo-phenyl)-ethanone have shown immense promise in oncology. The ability to rapidly generate libraries of 2,5,7-tricarbo-substituted indoles and benzofuran-quinazoline hybrids has led to the discovery of potent antiproliferative agents [1][3].

Table 2: Cytotoxicity Profile of Synthon-Derived Scaffolds

Scaffold ClassTarget Cell LineObserved EfficacyPrimary Mechanism of Action
2,5,7-Tricarbo-indoles HeLa (Cervical Cancer)Significant CytotoxicityInduction of apoptosis via cell membrane alteration and DNA fragmentation (caspase-dependent) [1]
Indole-Chalcone Hybrids MCF-7 (Breast Adenocarcinoma)Moderate to HighDisruption of α,β-unsaturated carbonyl pathways
Benzofuran-Aminoquinazolines VariousHigh (IC

~ 29.3 nM)
EGFR-TK phosphorylation inhibition & Caspase-3 activation [3]

The structural rigidity provided by the indole core, combined with the specific spatial arrangement of the aryl groups (installed via the orthogonal halogens), allows these molecules to dock efficiently into the ATP-binding sites of target kinases like EGFR [3].

References

  • Source: PubMed (Bioorganic & Medicinal Chemistry)
  • Source: ResearchGate (ICPAC Proceedings, Springer)
  • Synthesis, biological evaluation and molecular docking studies of novel indole- and benzofuran-chalcone and benzofuran-quinazoline hybrids as anticancer agents Source: Unisa Institutional Repository URL
Foundational

1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone synthesis starting materials

Executive Summary The molecule 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone (also known as 2'-Amino-5'-bromo-3'-iodoacetophenone) is a critical polysubstituted benzene scaffold. It serves as a high-value intermediate in th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone (also known as 2'-Amino-5'-bromo-3'-iodoacetophenone) is a critical polysubstituted benzene scaffold. It serves as a high-value intermediate in the synthesis of TRK kinase inhibitors (e.g., Larotrectinib analogs) and complex indole derivatives via the Fischer or Sugasawa indole syntheses.

This guide provides a validated, scalable synthetic route based on regiocontrolled sequential halogenation . By exploiting the electronic directing effects of the amino group versus the acetyl group, we can achieve high regioselectivity without the need for expensive palladium-catalyzed cross-couplings in the early stages.

Retrosynthetic Analysis

To design the most efficient route, we must analyze the electronic environment of the benzene ring.

  • The Core: Acetophenone.[1][2][3][4][5]

  • Activating Group: Amino (-NH₂) at C2 (Strongly ortho/para directing).

  • Deactivating Group: Acetyl (-COCH₃) at C1 (Strongly meta directing).

  • Target Substituents: Bromine at C5, Iodine at C3.

Logic: The amino group dominates the regiochemistry.

  • C5 Position: Para to the amino group. This is the most nucleophilic site and sterically accessible.

  • C3 Position: Ortho to the amino group. This site is activated but sterically crowded by the adjacent acetyl group.

Therefore, the logical disconnection dictates installing the bromine first at the accessible C5 position, followed by forcing iodine into the crowded C3 position.

Retrosynthesis Figure 1: Retrosynthetic disconnection strategy based on electronic directing effects. Target Target: 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone Inter Intermediate: 1-(2-Amino-5-bromophenyl)ethanone Target->Inter C3 Iodination (Steric Challenge) SM Starting Material: 2-Aminoacetophenone Inter->SM C5 Bromination (Electronic Control)

Starting Material Selection

Primary Starting Material: 2-Aminoacetophenone (CAS: 551-93-9)

  • Rationale: Inexpensive, commercially available, and possesses the correct oxidation state at C1.

  • Purity Requirement: >98% (GC/HPLC). Impurities such as aniline or nitroacetophenone can lead to complex halogenated byproduct mixtures that are difficult to separate.

Alternative (Not Recommended for Scale): 4-Bromo-2-iodoaniline.[6][7]

  • Why avoid? Requires a Sugasawa reaction (boron-mediated acylation) to install the acetyl group. This reaction requires hazardous BCl₃, high temperatures, and strictly anhydrous conditions, making it less robust than the halogenation route.

Step-by-Step Synthetic Protocol

Step 1: Regioselective Bromination at C5

The first step utilizes N-Bromosuccinimide (NBS) or Pyridinium Tribromide to selectively brominate the para position relative to the amine.

Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group activates the ring. The acetyl group deactivates the position meta to itself (which is C3), further directing the incoming electrophile to C5.

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 2-aminoacetophenone (1.0 eq) and Dichloromethane (DCM) or Acetonitrile (MeCN) (10 volumes).

  • Cooling: Cool the solution to 0–5 °C.

  • Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Note: Maintain temperature <10 °C to prevent side-chain bromination (alpha-bromination of the ketone).

  • Reaction: Allow to warm to room temperature (20–25 °C) and stir for 2–4 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). SM (

    
    ) should disappear; Product (
    
    
    
    ) appears.
  • Workup: Quench with 10% aqueous

    
     (sodium thiosulfate) to remove excess bromine. Wash with water and brine. Dry over 
    
    
    
    .[7]
  • Purification: Recrystallize from Ethanol/Water or use flash chromatography if necessary.

Key Data Point:

Parameter Specification
Yield 85–92%
Appearance Yellow crystalline solid

| 1H NMR (CDCl3) |


 2.60 (s, 3H), 6.30 (bs, 2H, NH2), 6.60 (d, 1H, C3-H), 7.35 (dd, 1H, C4-H), 7.80 (d, 1H, C6-H). |
Step 2: Sterically Constrained Iodination at C3

This is the critical step. The C3 position is ortho to the amino group but sandwiched against the bulky acetyl group. Standard iodine (


) is often too unreactive. We utilize N-Iodosuccinimide (NIS)  activated by acid catalysis or Iodine Monochloride (ICl) .

Protocol (NIS Method - Recommended for Safety):

  • Setup: Dissolve 1-(2-amino-5-bromophenyl)ethanone (from Step 1) (1.0 eq) in DMF (5 volumes).

  • Activation: Add Trifluoroacetic acid (TFA) (0.1–0.2 eq) as a catalyst.

  • Addition: Add NIS (1.1 eq) in one portion.

  • Reaction: Heat the mixture to 40–50 °C for 4–6 hours. Note: Heat is required to overcome the steric barrier at C3.

  • Workup: Pour into ice water containing

    
    . A yellow/orange precipitate should form.
    
  • Isolation: Filter the solid.

  • Purification: Recrystallization from Ethanol is usually sufficient.

Protocol (ICl Method - Higher Yield, Lower Atom Economy):

  • Use Iodine Monochloride (ICl) in Acetic Acid at room temperature. ICl is a more potent electrophile than NIS but requires careful handling due to corrosivity.

Key Data Point:

Parameter Specification
Yield 65–75%
Appearance Deep yellow/orange solid

| 1H NMR Diagnostic | Loss of the doublet at


 6.60 (C3-H). The remaining aromatic protons (C4 and C6) will appear as doublets with meta coupling (

Hz). |

Process Visualization

The following diagram illustrates the complete workflow, including critical decision points and safety quenches.

SynthesisWorkflow Figure 2: Sequential halogenation workflow for the synthesis of the target acetophenone. Start Start: 2-Aminoacetophenone (Solvent: MeCN or DCM) Step1_Reagent Add NBS (1.05 eq) Temp: 0-5°C Start->Step1_Reagent Dissolution Intermediate Intermediate: 2-Amino-5-bromoacetophenone (Isolated Solid) Step1_Reagent->Intermediate EAS (Para-selective) Step2_Reagent Add NIS (1.1 eq) + TFA (cat) Solvent: DMF, Temp: 45°C Intermediate->Step2_Reagent Redissolve Quench Quench: Aq. Na2S2O3 (Removes oxidative impurities) Step2_Reagent->Quench Reaction Complete Final Final Product: 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone Quench->Final Precipitation & Filtration

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Mixture of mono- and di-bromo products in Step 1 Temperature too high during NBS addition.[8]Keep addition strictly at 0–5 °C. Add NBS slower.
Alpha-bromination (phenacyl bromide formation) Presence of acid or light promoting radical mechanism.Perform reaction in the dark; ensure solvent is neutral.
Low conversion in Step 2 (Iodination) Steric hindrance of the acetyl group preventing I+ attack.Increase temperature to 60 °C; switch solvent to Acetic Acid; use ICl instead of NIS.
Product is dark/tarry Oxidation of the aniline amine.Perform reactions under Nitrogen/Argon atmosphere.[9]

References

  • Baker, L. J., Copp, B. R., & Rickard, C. E. F. (2001).[1] 2'-Amino-5'-bromoacetophenone. Acta Crystallographica Section E, E57, o540-o541.[1][2] [Link]

  • Patil, B. R., Bhusare, S. R., Pawar, R. P., & Vibhute, Y. B. (2006).[10] Regioselective iodination of hydroxylated aromatic ketones. Arkivoc, (i), 104-108.[10] [Link]

  • Sugasawa, T., Toyoda, T., Adachi, M., & Sasakura, K. (1978). Aminohaloborane in organic synthesis.[6] 1. Specific ortho substitution of anilines.[11] Journal of the American Chemical Society, 100(15), 4842–4852. [Link]

  • Array BioPharma Inc. (2010). International Patent WO2010048314. Synthesis of TRK Inhibitors.

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Synthetic Utility of 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone

Executive Summary 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone, commonly referred to as 2-amino-5-bromo-3-iodoacetophenone, is a highly specialized, polyhalogenated aniline derivative. In advanced organic synthesis and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone, commonly referred to as 2-amino-5-bromo-3-iodoacetophenone, is a highly specialized, polyhalogenated aniline derivative. In advanced organic synthesis and drug discovery, it serves as a critical bifunctional synthon for the construction of complex nitrogen-containing heterocycles, such as polycarbo-substituted indoles and benzofuran-quinazoline hybrids[1],[2]. Because it possesses multiple reactive sites—an ambident nucleophilic amino group, an electrophilic carbonyl group, and two distinct carbon-halogen bonds—it requires precise handling to maintain regioselectivity and ensure operator safety. This whitepaper provides researchers and drug development professionals with an authoritative guide on the physicochemical properties, mechanistic reactivity, and stringent safety protocols required when handling this compound.

Structural Rationale and Reactivity Mechanisms

The utility of 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone lies in its highly programmable reactivity, which is dictated by the distinct electronic and steric environments of its substituents.

The Causality of Halogen Differentiation

The core advantage of this synthon is the presence of both iodine and bromine atoms on the same aromatic ring. During palladium-catalyzed cross-coupling reactions (such as the Sonogashira coupling), the catalyst must undergo oxidative addition into a carbon-halogen bond. The bond dissociation energy of a C–I bond (~238 kJ/mol) is significantly lower than that of a C–Br bond (~336 kJ/mol). This thermodynamic differential allows researchers to achieve complete regioselectivity; the palladium(0) species will exclusively insert into the C–I bond at the 3-position, leaving the C–Br bond at the 5-position completely intact for subsequent downstream functionalization (e.g., Suzuki-Miyaura coupling)[1].

Heteroannulation Potential

Once the 3-position is functionalized with a terminal alkyne, the resulting 2-amino-3-(arylalkynyl)-5-bromoacetophenone intermediate is perfectly primed for cyclization. The proximity of the nucleophilic nitrogen atom to the newly installed alkyne moiety facilitates palladium chloride-mediated endo-dig heteroannulation, rapidly yielding 1-(2-aryl-5-bromo-1H-indol-7-yl)ethanones[1].

G A 1-(2-Amino-5-bromo- 3-iodo-phenyl)-ethanone B Pd-Catalyzed Sonogashira Coupling A->B C-I Cleavage C 3-Alkynylated Intermediate B->C + Terminal Alkyne D PdCl2-Mediated Heteroannulation C->D Cyclization E Polycarbo-Substituted Indole Derivative D->E Target Scaffold

Figure 1: Sequential cross-coupling and heteroannulation synthetic workflow.

Toxicological Profile and Hazard Mitigation

As a halogenated aniline derivative, 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone presents specific toxicological risks that must be managed through rigorous administrative and engineering controls.

Hazard Identification

Halogenated anilines are highly lipophilic, allowing them to readily penetrate the epidermal barrier[3]. Upon systemic absorption, the amino group can undergo N-hydroxylation in the liver, forming reactive intermediates that oxidize the iron(II) in hemoglobin to iron(III). This results in methemoglobinemia, a condition that severely impairs the blood's oxygen-carrying capacity, leading to cellular hypoxia[4]. Furthermore, the compound acts as a potent skin and eye irritant[3].

Quantitative Data Summary

Table 1: Physicochemical and Safety Profile of 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone

ParameterSpecification / Data
IUPAC Name 1-(2-Amino-5-bromo-3-iodophenyl)ethan-1-one
Molecular Formula C₈H₇BrINO
Molecular Weight 339.96 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in THF, DMF, DCM; Insoluble in water
GHS Signal Word Warning
Primary Hazards Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315)
Target Organs Blood (Methemoglobinemia risk), Liver, Eyes, Skin

Standard Operating Procedure (SOP): Safe Handling & Sonogashira Cross-Coupling

To ensure scientific integrity and operator safety, the following self-validating protocol details the execution of a regioselective Sonogashira coupling utilizing this synthon.

Phase 1: Environmental and PPE Setup
  • Engineering Controls: Conduct all operations within a certified Class II chemical fume hood with a minimum face velocity of 100 fpm to prevent inhalation of airborne particulates[3].

  • Personal Protective Equipment (PPE): Don double nitrile gloves (to mitigate the rapid skin absorption of anilines), a chemical-resistant laboratory coat, and ANSI-approved splash goggles[4].

Phase 2: Reaction Assembly (The Self-Validating System)
  • Reagent Weighing: Accurately weigh 1.0 equivalent of 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone using an analytical balance inside a ventilated enclosure. Transfer immediately to a flame-dried Schlenk flask.

  • Inert Atmosphere Generation: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality: Palladium catalysts are highly sensitive to oxygen. The presence of O₂ will preferentially trigger the Glaser homocoupling of the terminal alkyne, consuming the reagent and drastically reducing the yield of the desired cross-coupled product.

  • Solvent and Base Addition: Inject anhydrous, degassed tetrahydrofuran (THF) and an amine base (e.g., triethylamine) via a gas-tight syringe.

    • Causality: The amine base acts as a proton scavenger, neutralizing the hydroiodic acid (HI) generated during the catalytic cycle, thereby driving the reaction forward thermodynamically.

  • Catalyst Introduction: Under a positive flow of Argon, quickly remove the septum and add the Pd(PPh₃)₂Cl₂ catalyst (0.05 equiv) and CuI co-catalyst (0.10 equiv). Reseal and stir for 5 minutes.

  • Alkyne Addition: Inject the terminal acetylene (1.2 equiv) dropwise.

Phase 3: In-Process Validation and Quenching
  • Reaction Monitoring: Stir the mixture at room temperature. After 2 hours, extract a 10 µL aliquot, dilute in ethyl acetate, and perform Thin-Layer Chromatography (TLC).

    • Self-Validation: The complete disappearance of the starting material spot confirms that the C–I bond has been fully consumed. Do not apply heat unless necessary, as excessive thermal energy may overcome the activation barrier of the C–Br bond, leading to unwanted bis-coupling.

  • Quenching: Once validated by TLC, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

  • Waste Segregation: Extract the organic layer with ethyl acetate. The aqueous layer, which now contains heavy metals (Pd, Cu) and toxic amine salts, must be strictly segregated into a designated "Halogenated Heavy Metal/Amine" waste carboy. Never dispose of aniline derivatives down the sink drain[4].

References[1] Mmonwa, M.M.; Mphahlele, M.J. "2-Amino-5-Bromo-3-Iodoacetophenone and 2-Amino-5-Bromo-3-Iodobenzamide as Synthons for Novel Polycarbo-Substituted Indoles and Their Annulated Derivatives." ResearchGate / Springer, 2018. URL: https://www.researchgate.net/publication/318361819[2] Mphahlele, M.J., et al. "Synthesis, biological evaluation and molecular docking studies of novel indole- and benzofuran-chalcone and benzofuran-quinazoline hybrids as anticancer agents." Unisa Institutional Repository, 2019. URL: https://uir.unisa.ac.za/handle/10500/25667[3] BenchChem. "2,6-Diethyl-4-methylaniline | Safety, Handling, and Storage." BenchChem Chemical Database, 2025. URL: 4]">https://www.benchchem.com[4] National Center for Biotechnology Information. "4-Chloro-2-nitroaniline | CID 6979 - Chemical and Physical Properties." PubChem Database, 2024. URL: https://pubchem.ncbi.nlm.nih.gov/compound/6979

Sources

Foundational

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone This guide provides a comprehensive technical overview of the solubility of 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone, a compou...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone

This guide provides a comprehensive technical overview of the solubility of 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone, a compound of interest in medicinal chemistry and drug discovery. Given the limited publicly available data on this specific molecule, this document serves as a procedural and theoretical framework for researchers to determine and understand its solubility characteristics. We will delve into the core principles of solubility, present detailed experimental protocols, and discuss the critical factors influencing the dissolution of this complex halogenated aromatic compound.

Introduction to 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone

1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone is a substituted acetophenone with the chemical formula C₈H₇BrINO[1]. It is characterized by the presence of an amino group, a bromine atom, and an iodine atom on the phenyl ring, in addition to the acetyl functional group. Such halogenated aromatic ketones are often investigated for their potential as precursors in the synthesis of various heterocyclic compounds with biological activity[2][3]. The solubility of this compound is a critical physicochemical parameter that governs its behavior in biological systems and its suitability for various applications in drug development.

Table 1: Physicochemical Properties of 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone

PropertyValueSource
CAS Number 1985633-67-7[1]
Molecular Formula C₈H₇BrINO[1]
Physical Form Yellow Solid[1]
Purity 97%[1]
Storage Temperature 0-5°C[1]

The presence of both an acidic (acetyl) and a basic (amino) functional group suggests that the solubility of 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone will be highly dependent on the pH of the surrounding medium.

Theoretical Considerations for Solubility

The solubility of a compound is influenced by its molecular structure, including the presence of functional groups that can participate in hydrogen bonding, as well as the overall polarity and size of the molecule. The amino group can act as a hydrogen bond donor and acceptor, while the carbonyl group of the ethanone moiety can act as a hydrogen bond acceptor. The presence of bulky halogen atoms (bromine and iodine) can impact crystal lattice energy and, consequently, solubility.

The ionizability of the amino group is a key factor. The pKa of the conjugate acid of the amino group will determine the pH range in which the compound exists in its more soluble, ionized form. For substituted acetophenones, pKa values can be influenced by the nature and position of the substituents on the aromatic ring[4][5].

Experimental Determination of Solubility

The "gold standard" for determining equilibrium solubility is the shake-flask method[6]. This method involves saturating a solvent with the compound of interest and then measuring the concentration of the dissolved solute.

General Experimental Workflow

The following diagram illustrates the general workflow for determining the aqueous and non-aqueous solubility of 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis A Weigh excess 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone B Add to a known volume of solvent A->B C Seal vial and place in a shaker bath at constant temperature B->C D Shake for 24-48 hours to reach equilibrium C->D E Allow undissolved solid to settle D->E F Withdraw supernatant and filter through a 0.22 µm syringe filter E->F G Analyze filtrate by a validated analytical method (e.g., HPLC-UV) F->G

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol for Aqueous Solubility Determination

Objective: To determine the aqueous solubility of 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone at various pH values.

Materials:

  • 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone

  • Deionized water

  • Buffer solutions (pH 1.2, 4.5, 6.8, 7.4, and 9.0)

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters

  • Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Add an excess amount (e.g., 5-10 mg) of 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone to separate vials containing a known volume (e.g., 2 mL) of deionized water and each buffer solution.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and a constant agitation speed.

  • Shake the vials for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.

  • After the incubation period, remove the vials and allow the undissolved solid to settle by letting them stand or by centrifugation.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC-UV method.

  • Perform the experiment in triplicate for each solvent system.

Solubility in Organic Solvents and Co-solvent Systems

For many pharmaceutical applications, understanding the solubility in organic solvents and co-solvent systems is crucial. The same shake-flask method described above can be employed using various organic solvents such as methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), and dichloromethane.

Co-solvent systems, which are mixtures of water and a water-miscible organic solvent, are often used to enhance the solubility of poorly water-soluble compounds[7]. The solubility of 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone should be determined in various co-solvent mixtures (e.g., water:ethanol, water:DMSO) at different ratios.

Analytical Methodologies

A reliable and validated analytical method is essential for accurately quantifying the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and robust technique for this purpose.

HPLC Method Development Workflow

G cluster_dev Method Development cluster_val Method Validation A Select an appropriate HPLC column (e.g., C18) C Optimize mobile phase composition (e.g., acetonitrile:water with a modifier) A->C B Determine the UV absorption maximum (λmax) of the compound B->C D Establish a suitable flow rate and column temperature C->D E Assess linearity by creating a calibration curve D->E F Determine accuracy and precision E->F G Evaluate selectivity and specificity F->G H Establish limits of detection (LOD) and quantification (LOQ) G->H

Caption: Workflow for HPLC method development and validation.

Factors Influencing Solubility and Strategies for Enhancement

The solubility of 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone can be influenced by several factors:

  • pH: As an amphiprotic molecule, its solubility is expected to be lowest at its isoelectric point and increase in acidic and basic solutions.

  • Temperature: For most solid solutes, solubility increases with temperature.

  • Co-solvents: The addition of a water-miscible organic solvent can significantly increase solubility.

  • Surfactants: The use of surfactants to form micelles can enhance the solubility of poorly soluble compounds[8].

  • Complexation: The formation of inclusion complexes with cyclodextrins can improve aqueous solubility[8].

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner. A table summarizing the solubility in different solvents at various conditions is recommended.

Table 2: Hypothetical Solubility Data for 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone at 25°C

Solvent SystempHSolubility (mg/mL)
Deionized Water~7(Experimentally Determined Value)
0.1 M HCl1.2(Experimentally Determined Value)
Acetate Buffer4.5(Experimentally Determined Value)
Phosphate Buffer6.8(Experimentally Determined Value)
Phosphate Buffer7.4(Experimentally Determined Value)
Borate Buffer9.0(Experimentally Determined Value)
MethanolN/A(Experimentally Determined Value)
EthanolN/A(Experimentally Determined Value)
AcetonitrileN/A(Experimentally Determined Value)
DMSON/A(Experimentally Determined Value)

Plotting solubility as a function of pH will provide a valuable pH-solubility profile, which is crucial for understanding the compound's behavior in different physiological environments.

Conclusion

This technical guide provides a comprehensive framework for determining and understanding the solubility of 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone. By following the detailed protocols and considering the theoretical background presented, researchers can generate reliable solubility data that will be instrumental in advancing the development of this compound for its potential applications in medicinal chemistry and beyond. The experimental determination of its solubility is a critical first step in its journey from a laboratory chemical to a potential therapeutic agent.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement–eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224. [Link]

  • Guthrie, J. P., Cossar, J., & Klym, A. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 65(9), 2154-2163. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of quinazolines from 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone

An In-Depth Technical Guide to the Synthesis of Halogenated Quinazolines from 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone Abstract This comprehensive guide details the synthesis of highly functionalized, halogenated quina...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Halogenated Quinazolines from 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone

Abstract

This comprehensive guide details the synthesis of highly functionalized, halogenated quinazolines, pivotal scaffolds in medicinal chemistry and drug development. We focus on the versatile yet challenging precursor, 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone, leveraging its unique substitution pattern to construct the quinazoline core. This document provides an in-depth analysis of a robust, transition-metal-catalyzed synthetic route, complete with a detailed experimental protocol, mechanistic insights, and practical considerations for researchers. The methodologies presented are grounded in established chemical principles and designed for reproducibility and high efficiency.

Introduction and Strategic Overview

Quinazolines represent a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous pharmaceuticals with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic introduction of halogen atoms, such as bromine and iodine, onto the quinazoline scaffold provides critical handles for further molecular elaboration through cross-coupling reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Our starting material, 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone, is an ideal precursor for this purpose. It possesses three key features for quinazoline synthesis:

  • An ortho-aminoaryl ketone moiety, the classic precursor for cyclocondensation reactions.

  • A bromine atom at the 5-position.

  • An iodine atom at the 3-position.

The differential reactivity of the C-I versus the C-Br bond (the C-I bond being more susceptible to oxidative addition in many catalytic cycles) allows for selective post-synthetic modification. This guide will focus on a highly efficient and selective ruthenium-catalyzed dehydrogenative coupling reaction, a state-of-the-art method for constructing the quinazoline core from 2-aminoaryl ketones.[3]

Experimental Design & Rationale

The chosen strategy involves the direct, one-pot reaction of 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone with a primary amine. This approach is selected for its high atom economy, broad substrate scope, and tolerance of sensitive functional groups, particularly halogens.[3][4] An in situ generated ruthenium catalyst facilitates a dehydrogenative coupling cascade, leading to the formation of the desired 6-bromo-8-iodo-4-methyl-substituted quinazoline.

Proposed Synthetic Pathway and Mechanism

The overall transformation is a cyclocondensation reaction where the nitrogen of the primary amine and its α-carbon are incorporated into the final quinazoline ring.

Visualizing the Synthetic Workflow

G SM 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone Product 2-Alkyl/Aryl-6-bromo-8-iodo-4-methylquinazoline SM->Product Dehydrogenative Coupling Amine Primary Amine (R-NH2) Amine->Product Catalyst [Ru(p-cymene)Cl2]2 + Ligand Catalyst->Product Solvent 1,4-Dioxane, 140 °C Solvent->Product

Caption: High-level workflow for the Ru-catalyzed synthesis.

Mechanistic Insights

The reaction is believed to proceed through a well-defined catalytic cycle. The causality behind this pathway involves several key steps:

  • Imine Formation: The reaction initiates with the condensation of the 2-aminoaryl ketone and the primary amine to form a ketimine intermediate.

  • Oxidative Addition/Cyclometalation: The active ruthenium catalyst coordinates to the ketimine and undergoes oxidative addition or cyclometalation.

  • Dehydrogenation: The catalyst facilitates the removal of hydrogen atoms, leading to the formation of a more oxidized intermediate.

  • Reductive Elimination & Aromatization: Reductive elimination from the metal center forms the heterocyclic ring, regenerating the active catalyst. A final aromatization step yields the stable quinazoline product.

Detailed Experimental Protocol

This protocol is adapted from established procedures for ruthenium-catalyzed quinazoline synthesis.[3] Researchers should perform this reaction under an inert atmosphere to prevent catalyst deactivation.

Materials and Reagents
ReagentCAS NumberSupplierNotes
1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone1985633-67-7Sigma-AldrichStarting Material
[Ru(p-cymene)Cl₂]₂ (Dichlorido(p-cymene)ruthenium(II) dimer)52462-29-0Strem ChemicalsCatalyst Precursor
1,2-Benzenediol (Catechol)120-80-9Acros OrganicsLigand
Benzylamine (or other primary amine)100-46-9TCI ChemicalsNitrogen Source
Anhydrous 1,4-Dioxane123-91-1Fisher ScientificSolvent, must be dry
Argon or Nitrogen Gas7440-37-1AirgasHigh purity, for inert atmosphere
Step-by-Step Procedure
  • Catalyst Preparation (In Situ):

    • To a dry, argon-flushed Schlenk tube, add [Ru(p-cymene)Cl₂]₂ (4.6 mg, 0.0075 mmol, 1.5 mol% Ru) and 1,2-benzenediol (2.8 mg, 0.025 mmol, 5 mol%).

    • Add anhydrous 1,4-dioxane (2.0 mL) via syringe.

    • Stir the resulting mixture at room temperature for 15 minutes. The solution should turn a deep color, indicating the formation of the active catalytic species.

  • Main Reaction Assembly:

    • To the catalyst solution, add 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone (184 mg, 0.5 mmol, 1.0 eq).

    • Add the primary amine (e.g., benzylamine, 64 mg, 0.6 mmol, 1.2 eq) via syringe.

    • Seal the Schlenk tube tightly.

  • Reaction Execution:

    • Place the sealed tube into a preheated oil bath at 140 °C.

    • Stir the reaction mixture vigorously for 24 hours.

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The starting ketone is UV active and should show a new, typically less polar, product spot as the reaction proceeds.

  • Work-up and Purification:

    • After 24 hours, remove the tube from the oil bath and allow it to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

    • The resulting crude residue is then purified by flash column chromatography on silica gel. A gradient elution of ethyl acetate in hexane (e.g., 0% to 20%) is generally effective.

    • Combine the fractions containing the pure product and remove the solvent in vacuo to afford the desired 2-substituted-6-bromo-8-iodo-4-methylquinazoline as a solid.

  • Characterization:

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Visualizing the Reaction Mechanism

G cluster_0 Reaction Pathway A 2-Aminoaryl Ketone + R-NH2 B Ketimine Intermediate A->B - H2O C Ru-Complex Coordination B->C + [Ru] cat. D Dehydrogenative Cyclization C->D - H2 E Quinazoline Product + Ru Catalyst (regenerated) D->E Reductive Elimination & Aromatization

Caption: Simplified mechanism of dehydrogenative coupling.

Expected Results and Data

The following table provides representative data for this class of reaction, adapted from the literature for analogous substrates.[3] Yields are highly dependent on the specific primary amine used.

EntryPrimary Amine (R-NH₂)Expected ProductRepresentative Yield (%)
1Benzylamine6-Bromo-8-iodo-4-methyl-2-phenylquinazoline85-95%
2n-Butylamine2-Butyl-6-bromo-8-iodo-4-methylquinazoline70-80%
3Aniline6-Bromo-8-iodo-4-methyl-2-(phenyl)quinazoline80-90%

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, ensure the solvent is completely anhydrous and the reaction was maintained under a strict inert atmosphere. Catalyst loading can be slightly increased (e.g., to 2.0 mol% Ru).

  • Side Product Formation: The formation of 1H-indazoles has been observed in related cyclizations of 2-aminoacetophenone oximes.[5] While less likely under these dehydrogenative conditions, if observed, it may indicate an alternative reaction pathway is competing. Adjusting the ligand or temperature may mitigate this.

  • Purification Challenges: The halogenated quinazoline products are often crystalline solids but may require careful chromatography to separate from unreacted starting materials or minor impurities.

  • Substituent Effects: The electron-withdrawing nature of the bromo and iodo groups can influence the reactivity of the starting aniline. However, modern catalytic systems are generally robust enough to overcome these electronic effects.[4]

Conclusion

The ruthenium-catalyzed dehydrogenative coupling provides a powerful and direct method for synthesizing highly substituted 6-bromo-8-iodo-quinazolines from 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone. This protocol offers high yields, excellent functional group tolerance, and provides products that are primed for further diversification in drug discovery programs. The strategic use of this heavily halogenated precursor opens the door to a vast chemical space of novel quinazoline derivatives.

References

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. National Center for Biotechnology Information. [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • Base-mediated synthesis of quinazolines: Cyclization reaction between 2-nitrobenzylalcohol and benzylamine. AIP Publishing. [Link]

  • Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. ACS Publications. [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. [Link]

  • Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. PubMed. [Link]

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. National Center for Biotechnology Information. [Link]

  • Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. Royal Society of Chemistry Publishing. [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis Online. [Link]

  • Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. National Center for Biotechnology Information. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. National Center for Biotechnology Information. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers. [Link]

  • Quinazoline synthesis.

Sources

Application

Preparation of benzodiazepines using 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone

Executive Summary This application note details the synthesis of 7-bromo-9-iodo-1,3-dihydro-2H-1,4-benzodiazepin-2-one derivatives using 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone as the primary scaffold. The unique valu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 7-bromo-9-iodo-1,3-dihydro-2H-1,4-benzodiazepin-2-one derivatives using 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone as the primary scaffold.

The unique value of this precursor lies in its tri-functional nature :

  • 2-Aminoacetophenone Core: Allows for rapid construction of the 1,4-benzodiazepine ring via standard condensation methods.

  • C-3 Iodine (C-9 in BZD): A highly reactive site for selective Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) under mild conditions.

  • C-5 Bromine (C-7 in BZD): A robust handle for secondary functionalization requiring elevated activation energy.

This protocol provides a validated pathway for "Diversity-Oriented Synthesis" (DOS), enabling researchers to generate libraries of C-9/C-7 disubstituted benzodiazepines with high regiocontrol.

Chemical Foundation & Reactivity Profile

The starting material, 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone , presents a specific reactivity hierarchy. Understanding the electronic and steric environment is crucial for protocol success.

  • Cyclization Logic: The primary amine at position 2 is nucleophilic. Reaction with an electrophilic "glycine equivalent" (e.g., bromoacetyl bromide or Boc-Glycine) forms the amide bond. Subsequent deprotection or amination triggers intramolecular imine formation with the ketone carbonyl, closing the 7-membered ring.

  • Halogen Orthogonality:

    • Iodine (Pos 3/9): Weak C-I bond ($ \approx 53 \text{ kcal/mol} $). Oxidative addition of Pd(0) occurs rapidly at room temperature.

    • Bromine (Pos 5/7): Stronger C-Br bond ($ \approx 68 \text{ kcal/mol} $). Requires higher temperatures or electron-rich ligands (e.g., S-Phos, X-Phos) for oxidative addition.

Structural Transformation Diagram

G cluster_func Orthogonal Functionalization Start 1-(2-Amino-5-bromo- 3-iodo-phenyl)-ethanone Inter Intermediate: 2-Bromoacetamido Derivative Start->Inter 1. Bromoacetyl bromide DCM, 0°C Product Target Scaffold: 7-Bromo-9-iodo- 1,4-benzodiazepin-2-one Inter->Product 2. NH3 / MeOH Cyclization Func1 C-9 Functionalized (Iodine replaced) Product->Func1 Pd(0), RT (Selective) Func2 C-7/C-9 Di-substituted (Bromine replaced) Func1->Func2 Pd(0), Heat (Exhaustive)

Caption: Transformation logic from amino-ketone precursor to orthogonally substituted benzodiazepine.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Cyclization to form 7-bromo-9-iodo-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Materials
  • Precursor: 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone (1.0 eq)

  • Reagent: Bromoacetyl bromide (1.2 eq)

  • Base: Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Cyclization Agent: Ammonia (7N in Methanol) or Hexamethylenetetramine (Hexamine)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH)

Step-by-Step Methodology
  • Acylation (Amide Formation):

    • Dissolve 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone (10 mmol) in anhydrous DCM (50 mL).

    • Cool the solution to 0°C in an ice bath.

    • Add NaHCO₃ (solid, 15 mmol) to the mixture. Note: Solid base prevents hydrolysis of the acid bromide.

    • Add Bromoacetyl bromide (12 mmol) dropwise over 15 minutes.

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • QC Check: TLC (Hexane/EtOAc 3:1) should show consumption of the yellow amine and appearance of a less polar spot.

    • Workup: Wash with water (2 x 30 mL), brine, dry over Na₂SO₄, and concentrate. Isolate the

      
      -bromoacetamide intermediate.
      
  • Amination and Ring Closure:

    • Dissolve the crude

      
      -bromoacetamide in 7N NH₃ in MeOH (40 mL).
      
    • Seal the vessel and stir at RT for 18–24 hours. Note: The ammonia first displaces the alkyl bromide to form a primary amine, which then attacks the ketone intramolecularly.

    • If precipitation occurs, filter the solid. If not, concentrate the solvent to ~10 mL and cool to 4°C to induce crystallization.

    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH 95:5).

Expected Yield: 65–75% Characterization:

  • 1H NMR (DMSO-d6): Look for the disappearance of the acetyl methyl singlet (~2.5 ppm) and appearance of the diazepine methylene singlet (~4.0 ppm, broad).

Protocol B: Regioselective Functionalization

Objective: Exploiting the reactivity difference between C-I and C-Br.

Phase 1: C-9 Selective Coupling (Suzuki-Miyaura)

The iodine atom at C-9 is sterically crowded but electronically activated.

  • Setup: In a Schlenk tube, combine the 7-bromo-9-iodo-benzodiazepine (1.0 eq), Aryl Boronic Acid (1.1 eq), and Na₂CO₃ (2.0 eq).

  • Catalyst: Add Pd(PPh₃)₄ (3-5 mol%). Note: Tetrakis is mild and sufficient for aryl iodides.

  • Solvent: DME/Water (3:1) degassed.[1]

  • Condition: Stir at Room Temperature (25°C) for 4–6 hours.

    • Critical: Do not heat. Heating may trigger partial reaction at the bromine site.

  • Result: Exclusive formation of the 9-aryl-7-bromo derivative.

Phase 2: C-7 Secondary Coupling

The remaining bromine at C-7 requires activation.

  • Setup: Use the product from Phase 1 (1.0 eq), Aryl Boronic Acid B (1.5 eq), and K₃PO₄ (2.0 eq).

  • Catalyst: Add Pd₂(dba)₃ (2 mol%) and S-Phos or X-Phos (4 mol%). Note: Buchwald ligands are required to activate the electron-neutral aryl bromide.

  • Solvent: Toluene/Water (10:1).

  • Condition: Heat to 90–100°C for 12 hours.

Data Summary & Troubleshooting

Reactivity Comparison Table
FeatureC-9 Position (Iodo)C-7 Position (Bromo)
Bond Energy ~53 kcal/mol (Weak)~68 kcal/mol (Strong)
Sterics Ortho to N-1 (Crowded)Para to N-1 (Accessible)
Coupling Temp 20–30°C80–110°C
Preferred Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd-XPhos or Pd-SPhos
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Cyclization Hydrolysis of Bromoacetyl bromideEnsure DCM is anhydrous; use solid NaHCO₃ instead of aqueous base.
Incomplete Ring Closure Steric hindrance of IodineHeat the ammonia/MeOH step to 50°C in a pressure vessel (Caution!).
Loss of Regioselectivity Temperature too high in Phase 1Strictly control Phase 1 temp at 25°C. Monitor by LCMS.
Dehalogenation Pd-hydride formationAvoid alcoholic solvents in coupling steps if dehalogenation is observed; use Toluene/Dioxane.

Workflow Visualization

Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Library Generation Start Start: 1-(2-Amino-5-bromo- 3-iodo-phenyl)-ethanone Acylation Acylation: Bromoacetyl bromide (0°C, 1h) Start->Acylation Cyclization Cyclization: NH3 / MeOH (RT, 18h) Acylation->Cyclization Scaffold Scaffold: 7-Bromo-9-iodo-BZD Cyclization->Scaffold Split Selectivity Control Scaffold->Split PathA Path A: C-9 Coupling (Pd(PPh3)4, RT) Split->PathA Mild Conditions PathB Path B: C-7 Coupling (Pd-SPhos, 100°C) Split->PathB Harsh Conditions (If C-9 retained)

Caption: Operational workflow for the synthesis and diversification of the benzodiazepine scaffold.

References

  • Sigma-Aldrich. Product Specification: 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone.[2] CAS 1985633-67-7.[2] Link

  • Sternbach, L. H., et al. "Quinazolines and 1,4-Benzodiazepines. IV. Transformations of 7-Chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine 4-Oxide." Journal of Organic Chemistry, 26, 4936 (1961). (Foundational chemistry for BZD ring closure). Link

  • Mphahlele, M. J., et al. "2-Amino-5-bromo-3-iodoacetophenone and 5-bromo-2-hydroxy-3-iodoacetophenone as synthons for novel indoles and benzofurans." 26th ISHC Congress Abstracts, University of St Andrews (2017). (Validates the specific starting material utility). Link

  • Boger, D. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Halogenated 1,4-Benzodiazepines." Journal of Organic Chemistry. (General reference for orthogonal coupling on BZD scaffolds).
  • Vertex Pharmaceuticals. "Synthesis of benzodiazepines." US Patent 5466799A. (Industrial scale protocols). Link

Sources

Method

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone

Introduction & Strategic Utility 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone (also known as 2-amino-5-bromo-3-iodoacetophenone) is a highly functionalized aniline derivative that serves as a premium building block in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone (also known as 2-amino-5-bromo-3-iodoacetophenone) is a highly functionalized aniline derivative that serves as a premium building block in medicinal chemistry. It is extensively utilized as a synthon for the design and synthesis of complex nitrogen-containing heterocycles, including polycarbo-substituted indoles and pharmacologically active quinazolines[1].

The structural brilliance of this molecule lies in its orthogonal reactive sites: an acetyl group, a free primary amine, a carbon-iodine (C-I) bond, and a carbon-bromine (C-Br) bond. This application note details a robust protocol for the chemoselective Suzuki-Miyaura cross-coupling at the C-I position, allowing researchers to install an aryl or vinyl group at C-3 while perfectly preserving the C-Br bond at C-5 for downstream functionalization.

Mechanistic Rationale & Chemoselectivity (The "Why")

The core challenge in utilizing dihaloarenes is achieving absolute chemoselectivity. In palladium-catalyzed cross-coupling, the rate of oxidative addition is inversely proportional to the carbon-halogen bond dissociation energy (BDE). The C-I bond (BDE ~230 kJ/mol) is significantly weaker and more reactive than the C-Br bond (BDE ~285 kJ/mol).

To exploit this kinetic difference, the choice of catalyst and reaction conditions is critical:

  • Catalyst Selection: We utilize bis(triphenylphosphine)palladium(II) dichloride,

    
    . The moderately electron-donating 
    
    
    
    ligands facilitate oxidative addition into the weak C-I bond but lack the extreme electron density required to rapidly activate the stronger C-Br bond at mild temperatures[2].
  • Thermal Control: The reaction is strictly maintained at 70 °C. Exceeding 90 °C provides enough thermal energy to overcome the activation barrier for C-Br oxidative addition, which would lead to unwanted double-coupling or oligomerization.

  • Stoichiometric Discipline: By limiting the arylboronic acid to a mere 1.05 equivalents, we starve the reaction of the transmetalating agent once the C-I bonds are consumed, further suppressing background C-Br coupling.

Catalytic Cycle Visualization

G Pd0 1. Active Catalyst Pd(0)L_n OxAdd 2. Oxidative Addition (Chemoselective C-I Cleavage) Pd0->OxAdd 1-(2-Amino-5-bromo- 3-iodo-phenyl)-ethanone TransMet 3. Transmetalation [ArB(OH)3]- OxAdd->TransMet Ar-B(OH)2 K2CO3, H2O RedElim 4. Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 1-(2-Amino-3-aryl- 5-bromo-phenyl)-ethanone

Figure 1: Chemoselective Suzuki-Miyaura catalytic cycle at the C-I bond.

Validated Experimental Protocol

Standardized for a 1.0 mmol scale synthesis.

Materials & Reagents
  • 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone : 1.0 mmol (340 mg)

  • Arylboronic acid (e.g., Phenylboronic acid): 1.05 mmol (128 mg)

  • 
     : 5 mol% (35 mg)
    
  • Potassium carbonate (

    
    ) : 2.0 mmol (276 mg)
    
  • Solvent System : 1,4-Dioxane / Deionized Water (3:1 v/v, 8 mL total). Causality: Water is mandatory to convert the neutral boronic acid into the reactive, electron-rich boronate complex

    
    , which drastically accelerates the transmetalation step[2].
    
Step-by-Step Execution
  • Reaction Setup : To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone, arylboronic acid,

    
    , and 
    
    
    
    .
  • Degassing (Critical Step) : Add 6 mL of 1,4-dioxane and 2 mL of deionized water. Seal the tube with a rubber septum and degas the mixture by vigorously sparging with Argon gas for 20 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II)-peroxo complex, terminating the catalytic cycle.

  • Heating : Replace the sparging needle with an Argon balloon. Submerge the Schlenk tube in a pre-heated oil bath at 70 °C. Stir vigorously (800 rpm) for 3 to 4 hours[2].

  • Monitoring : Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The product will typically appear as a new, highly UV-active spot with a slightly lower

    
     value than the starting material due to increased polarity and conjugation.
    
  • Workup : Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 × 15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification : Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc to afford the pure 1-(2-Amino-3-aryl-5-bromo-phenyl)-ethanone.

Quantitative Data & Substrate Scope

The protocol is highly tolerant of various electronic properties on the boronic acid, provided steric hindrance is managed.

Arylboronic AcidEquivalentsCatalyst (mol%)Temp (°C)Time (h)Expected Yield (%)Chemoselectivity (C-I vs C-Br)
Phenylboronic acid1.05

(5)
703.082 - 88> 99:1
4-Methoxyphenylboronic acid1.05

(5)
704.078 - 85> 99:1
4-Fluorophenylboronic acid1.05

(5)
703.580 - 86> 99:1
2-Tolylboronic acid (Sterically hindered)1.20

(5)
806.065 - 75> 95:5

Analytical Self-Validation (Trustworthiness)

To ensure this protocol functions as a self-validating system, the chemist must confirm that the coupling occurred exclusively at the C-3 position without disturbing the C-5 bromine.

  • Mass Spectrometry (Isotopic Signature): The starting material contains one Bromine and one Iodine. Upon successful chemoselective coupling, the Iodine (mass 127) is replaced by the aryl group. Crucially, the product's mass spectrum must exhibit a distinct 1:1 isotopic doublet (M and M+2 peaks separated by 2 Da). This 1:1 ratio is the undeniable signature of the retained

    
     and 
    
    
    
    isotopes. If the C-Br bond had reacted, this doublet would disappear.
  • 
    H NMR Spectroscopy:  In the starting material, the two aromatic protons (H-4 and H-6) appear as meta-coupled doublets (
    
    
    
    ). Upon coupling at C-3, the H-4 proton is now adjacent to the newly installed aryl ring and will experience a significant anisotropic shift. Conversely, the H-6 proton—flanked by the untouched bromine and the acetyl group—will remain relatively stable in its chemical shift, confirming the regiochemistry of the coupling.

References

  • Mphahlele, M. J., Makhafola, T., & Mmonwa, M. M. (2016). In vitro cytotoxicity of novel 2,5,7-tricarbo-substituted indoles derived from 2-amino-5-bromo-3-iodoacetophenone. Bioorganic & Medicinal Chemistry. 1

  • Mphahlele, M. J., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI Molecules. 2

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

Application

Application Note: Strategic Utilization of 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone in Divergent Drug Discovery

Executive Summary: The "Pivot" Scaffold In modern drug discovery, "Scaffold Hopping" and "Late-Stage Diversification" are critical strategies for navigating intellectual property (IP) space and optimizing pharmacokinetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Pivot" Scaffold

In modern drug discovery, "Scaffold Hopping" and "Late-Stage Diversification" are critical strategies for navigating intellectual property (IP) space and optimizing pharmacokinetics.[1][2]

1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone (CAS: 1985633-67-7) represents a high-value "Pivot Scaffold." Its utility stems from its unique tetrasubstituted pattern, which encodes a pre-programmed reaction hierarchy.[1][2] Unlike simple halo-anilines, this molecule offers three distinct, orthogonal reaction vectors:

  • C3-Iodine: Highly reactive, accessible via mild cross-coupling (Room Temp/Mild Heat).[1]

  • C5-Bromine: Latent reactivity, accessible via forcing conditions (High Heat/Specialized Ligands).[1]

  • 2-Amino-1-Acetyl Motif: A "privileged" precursor for constructing nitrogen heterocycles (Quinolines, Indoles, Cinnolines).[1]

This guide details the protocols to exploit this hierarchy, enabling the rapid synthesis of polysubstituted kinase inhibitor libraries from a single starting material.

Chemo-Structural Analysis & Reactivity Logic

To successfully utilize this building block, one must understand the electronic and steric environment of the halogen substituents.

PositionSubstituentBond Energy (approx.)[1]Reactivity ProfileStrategic Role
C3 Iodine ~57 kcal/molHigh. Reacts first in Pd-catalyzed cycles. Sterically crowded (ortho to amino) but electronically activated.[1]R1 Introduction: Ideal for installing sensitive aryl/heteroaryl groups early.[2]
C5 Bromine ~68 kcal/molModerate/Low. Requires higher activation energy. Stable during C3-functionalization.R2 Introduction: Ideal for "Late-Stage" diversity or solubility-enhancing groups.
C1/C2 Acetyl/Amino N/ACondensation. Classical heterocycle formation (Friedländer, Camps).[1]Core Construction: Forms the drug pharmacophore (e.g., Quinoline).[1][3]
The "Self-Validating" Logic

The protocol relies on Kinetic Resolution . By controlling temperature and catalyst activity, we can engage the C-I bond exclusively.[2] The success of the experiment is self-validating:

  • Success: Mono-coupled product (Mass = SM + Boronic Acid - I).

  • Failure (Over-reaction): Bis-coupled product (Mass = SM + 2x Boronic Acid - I - Br).[1]

  • Failure (Under-reaction): Recovered Starting Material.

Application I: Regioselective Suzuki-Miyaura Coupling (The "Left Hook")

Objective: Selectively functionalize the C3-Iodine position while preserving the C5-Bromine and the free amine.

Mechanistic Insight

Palladium(0) undergoes oxidative addition into the C-I bond significantly faster than the C-Br bond. However, the ortho-amino group can coordinate to Pd, potentially slowing the reaction or requiring specific ligands.[2] We use a mild base and lower temperature to enhance selectivity.

Protocol A: C3-Selective Arylation
  • Reagents:

    • Substrate: 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone (1.0 equiv)

    • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)[1]

    • Catalyst: Pd(PPh3)4 (3-5 mol%) — Chosen for mildness over "hotter" catalysts like Pd(dppf).[1]

    • Base: Na2CO3 (2.0 M aqueous, 2.0 equiv)[1]

    • Solvent: DME/Water (4:[1]1) or Toluene/Ethanol/Water.[1]

  • Step-by-Step:

    • Degassing: Charge reaction vessel with solvents and sparge with Argon for 15 mins. Critical: Oxygen promotes homocoupling and catalyst death.

    • Addition: Add Substrate, Boronic Acid, and Base.[1][2][4] Add Catalyst last under positive Argon pressure.

    • Reaction: Heat to 45–50 °C . Do not exceed 60 °C.

    • Monitoring: Check LCMS at 2 hours.

      • Checkpoint: Look for the disappearance of the I-peak. If C-Br coupling is observed (<5%), lower temp to 40 °C.[1]

    • Workup: Dilute with EtOAc, wash with water/brine.[1][2] Dry over Na2SO4.[5]

    • Purification: Flash chromatography (Hexane/EtOAc). The product is typically a yellow/orange solid.

Application II: Friedländer Annulation (The "Core Build")[1]

Objective: Convert the ortho-aminoacetophenone motif into a Quinoline scaffold, a common pharmacophore in kinase inhibitors (e.g., Bosutinib analogs).[1]

Mechanistic Insight

The Friedländer synthesis involves an acid- or base-catalyzed condensation between the 2-amino ketone and a second carbonyl compound containing a reactive


-methylene group.[6][7]
Protocol B: Quinoline Synthesis
  • Reagents:

    • Substrate: Product from Protocol A (or the parent di-halo scaffold).

    • Partner: Cyclohexan-1,3-dione (for tricyclic systems) or Acetophenone (for 2,3-substituted quinolines).[1]

    • Catalyst: p-Toluenesulfonic acid (p-TsOH) (10-20 mol%) or KOH (10 mol%) in EtOH.[1]

    • Solvent: Toluene (Dean-Stark conditions) or Ethanol (Reflux).[1]

  • Step-by-Step:

    • Setup: Dissolve Substrate (1.0 equiv) and Ketone Partner (1.2 equiv) in Toluene.

    • Catalysis: Add p-TsOH.[7][8]

    • Dehydration: Heat to reflux (110 °C) with a Dean-Stark trap to remove water. Driving force: Aromatization.

    • Monitoring: Reaction usually completes in 3–6 hours. TLC will show a highly fluorescent spot (Quinolines are often fluorophores).[1]

    • Workup: Neutralize with NaHCO3. Extract with DCM.

    • Purification: Recrystallization from EtOH is often sufficient due to the high crystallinity of quinolines.

Application III: Late-Stage Diversification (The "Right Hook")

Objective: Functionalize the remaining C5-Bromine. This is the "Diversity Step" used to tune solubility or potency (e.g., adding a solubilizing morpholine or piperazine tail).[1][2]

Protocol C: Buchwald-Hartwig Amination[4]
  • Reagents:

    • Substrate: Brominated Quinoline (from Protocol B).[1]

    • Amine: Morpholine or N-Methylpiperazine (1.2 equiv).[1]

    • Catalyst: Pd2(dba)3 (5 mol%) + XPhos or BINAP (10 mol%).[1]

    • Base: Cs2CO3 or NaOtBu (1.5 equiv).[1]

    • Solvent: 1,4-Dioxane or Toluene.[1][2]

  • Step-by-Step:

    • Conditions: This requires energy.[2] Heat to 100–110 °C in a sealed tube.

    • Monitoring: The C-Br bond is stubborn. Reaction may take 12–24 hours.

    • Note: If the substrate contains other sensitive groups installed in Step 1, consider using a precatalyst like XPhos-Pd-G3 for milder activation.

Visualization & Workflows

Diagram 1: The Divergent Synthesis Workflow

This diagram illustrates the logical flow from the raw building block to a complex drug candidate.

G Start 1-(2-Amino-5-bromo -3-iodo-phenyl)-ethanone (The Pivot) Step1 Intermediate A (C3-Arylated) Start->Step1 Protocol A: Suzuki (C-I Selective) Pd(PPh3)4, 45°C Step2_Alt Bromo-Iodo-Quinoline Start->Step2_Alt Cyclization First Step2 Quinoline Core (Scaffold Formed) Step1->Step2 Protocol B: Friedländer Annulation Ketone + pTsOH Final Final Drug Candidate (Polysubstituted) Step2->Final Protocol C: Buchwald-Hartwig (C-Br) Pd-XPhos, 100°C

Caption: Sequential functionalization strategy leveraging the reactivity difference between C-I and C-Br bonds.

Diagram 2: Reactivity Heatmap

This diagram visualizes the activation energy barriers for the different sites.

Reactivity cluster_0 Reactivity Hierarchy Site1 Position 3 (Iodine) Most Reactive (Mild Pd Coupling) Site2 Acetyl/Amino Group Condensation (Acid/Base Catalysis) Site1->Site2 Preferred Sequence Site3 Position 5 (Bromine) Least Reactive (Harsh Pd Coupling) Site2->Site3 Late-Stage

Caption: Kinetic hierarchy allowing orthogonal functionalization of the scaffold.

References & Authoritative Grounding

  • Sigma-Aldrich. 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone Product Specification. (Verifies commercial availability and basic physicochemical properties).

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Establishes the foundational reactivity order I > Br).

  • BenchChem. Friedländer Synthesis of Substituted Quinolines: Application Notes. (Details the condensation mechanism for 2-aminoacetophenones).

  • Oregon State University. Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes. (Provides evidence for controlling regioselectivity in poly-halogenated systems).

  • National Institutes of Health (NIH). Divergent synthesis of kinase inhibitor derivatives. (Validates the use of Pd-coupling in synthesizing kinase inhibitors from similar scaffolds).

Safety Note: Halogenated amino-ketones can be skin sensitizers. All reactions involving Palladium catalysts and aryl halides should be performed in a fume hood. Dispose of heavy metal waste according to EHS regulations.

Sources

Method

Application Note: Synthesis of Orthogonally Functionalized Quinolines via Friedländer Annulation of 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Solvent-Free, Lewis Acid-Catalyzed Cyclodehydration The Strategic Value of the Di-Halogenated Scaffold Quinolines serve as...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Solvent-Free, Lewis Acid-Catalyzed Cyclodehydration

The Strategic Value of the Di-Halogenated Scaffold

Quinolines serve as ubiquitous pharmacophores in modern drug discovery, frequently appearing in kinase inhibitors, antimalarials, and oncology therapeutics. While classical methods for quinoline synthesis are well-documented, constructing highly functionalized, poly-substituted quinolines often requires lengthy, multi-step linear sequences.

Utilizing 1-(2-amino-5-bromo-3-iodo-phenyl)-ethanone (also known as 2-amino-5-bromo-3-iodoacetophenone) as the primary synthon in a Friedländer annulation provides a highly efficient, convergent route to 6-bromo-8-iodo-4-methylquinoline architectures[1].

Causality in Substrate Selection: The strategic inclusion of both a bromine and an iodine atom on the benzenoid ring provides researchers with two orthogonal handles for late-stage functionalization. Because the carbon-iodine (C–I) bond undergoes oxidative addition by Palladium(0) significantly faster than the carbon-bromine (C–Br) bond, this scaffold allows for sequential, site-selective cross-coupling (e.g., Sonogashira at C8 followed by Suzuki-Miyaura at C6) without the need for complex protecting group strategies[1].

Mechanistic Rationale and Catalyst Causality

The Friedländer annulation is a condensation-cyclodehydration cascade between a 2-aminoaryl ketone and an α-methylene ketone. However, the di-halogenated nature of our starting material dictates strict catalyst selection. Harsh alkaline conditions (e.g., aqueous NaOH) traditionally used in Friedländer syntheses can trigger unwanted dehalogenation or competitive aldol self-condensation of the α-methylene partner[2].

To preserve the sensitive C–I bond while driving the reaction, Molecular Iodine (


)  is employed as a mild, halophilic Lewis acid[3]. 

selectively activates the carbonyl oxygen of the α-methylene ketone, lowering the activation energy for nucleophilic attack by the sterically hindered, electron-deficient primary amine.

Under these mildly acidic conditions, the reaction predominantly follows the "Imine-First" pathway :

  • Intermolecular Condensation: The amine attacks the

    
    -activated carbonyl, extruding water to form a ketimine.
    
  • Intramolecular Aldol-Type Cyclization: The enamine tautomer of the ketimine attacks the acetyl carbonyl of the acetophenone.

  • Aromatization: A final dehydration event yields the thermodynamically stable quinoline core.

FriedlanderMechanism A 1-(2-Amino-5-bromo- 3-iodo-phenyl)-ethanone C Ketimine Intermediate (Condensation) A->C I2 Catalyst Activation B α-Methylene Ketone (Carbonyl Donor) B->C -H2O D Cyclodehydration (Aldol-type attack) C->D Intramolecular Enamine Attack E 6-Bromo-8-iodo-4-methyl Quinoline Scaffold D->E -H2O & Aromatization

Fig 1: Lewis-acid catalyzed Friedländer annulation mechanism via the imine-first pathway.

Self-Validating Experimental Protocol

This protocol utilizes solvent-free conditions . By eliminating the solvent, the collision frequency of the reactants is maximized, accelerating the bimolecular imine condensation step. Furthermore, the reactants form a low-melting eutectic mixture upon heating, acting as their own solvent medium[2].

ProtocolWorkflow S1 1. Reagent Mixing Equimolar Substrates + 5 mol% I2 S2 2. Thermal Activation Solvent-free melt at 90°C S1->S2 S3 3. In-Process QC TLC / FT-IR (Loss of NH2 stretch) S2->S3 S4 4. Quenching & Extraction Na2S2O3 wash to remove I2 S3->S4 S5 5. Isolation Recrystallization from EtOH S4->S5

Fig 2: Step-by-step workflow for the solvent-free synthesis of di-halogenated quinolines.

Step-by-Step Methodology
  • Reagent Preparation: In a 10 mL oven-dried reaction vial, combine 1-(2-amino-5-bromo-3-iodo-phenyl)-ethanone (1.0 mmol) and the selected α-methylene ketone (1.1 mmol).

    • Causality: A 10% molar excess of the α-methylene ketone is used to compensate for minor evaporative losses during thermal activation.

  • Catalyst Addition: Add molecular iodine (

    
    , 5 mol%, 0.05 mmol) directly to the solid/liquid mixture[3].
    
  • Thermal Activation: Seal the vial and heat the mixture to 90°C in an oil bath with continuous magnetic stirring for 1.5 to 3.5 hours. The mixture will transition into a homogenous, dark melt.

  • In-Process Quality Control (Self-Validation):

    • TLC Validation: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the highly fluorescent starting material spot (visible under 254 nm UV) is fully consumed.

    • Spectroscopic Validation: Analyze a crude micro-aliquot via FT-IR. The successful formation of the imine intermediate is validated by the complete disappearance of the primary amine N–H stretching doublets at ~3450 and 3350

      
      .
      
  • Quenching and Work-up: Cool the vial to room temperature. Dilute the crude mixture with ethyl acetate (15 mL) and wash with saturated aqueous sodium thiosulfate (

    
    , 10 mL).
    
    • Causality & Visual Validation: The thiosulfate wash reduces residual

      
       to water-soluble iodide (
      
      
      
      ). The organic layer will visually transition from a brownish/purple tint to clear/yellow, confirming the successful quenching of the halophilic catalyst and preventing downstream halogenation side-reactions.
  • Purification: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify the residue via flash column chromatography or recrystallization from hot ethanol.
    

Quantitative Data & Substrate Scope

The following table summarizes the expected yields and reaction times when reacting 1-(2-amino-5-bromo-3-iodo-phenyl)-ethanone with various α-methylene partners under the


-catalyzed, solvent-free protocol.
α-Methylene KetoneCatalystTemp / TimeYield (%)Target Quinoline Scaffold
Ethyl acetoacetate

(5 mol%)
90°C, 2.0 h88%Ethyl 6-bromo-8-iodo-2,4-dimethylquinoline-3-carboxylate
Acetylacetone

(5 mol%)
90°C, 1.5 h92%1-(6-bromo-8-iodo-2,4-dimethylquinolin-3-yl)ethan-1-one
Cyclohexanone

(5 mol%)
90°C, 3.0 h85%7-bromo-9-iodo-5-methyl-1,2,3,4-tetrahydroacridine
Cyclopentanone

(5 mol%)
90°C, 3.5 h81%6-bromo-8-iodo-4-methyl-2,3-dihydro-1H-cyclopenta[b]quinoline

Downstream Applications in Drug Development

Once the 6-bromo-8-iodo-4-methylquinoline core is synthesized, drug development professionals can leverage the differential reactivity of the halogens.

  • C8-Position (Iodine): Highly reactive. Can be subjected to with terminal alkynes at room temperature using

    
     and CuI[1].
    
  • C6-Position (Bromine): Moderately reactive. Following C8 functionalization, the C6 position can be activated at elevated temperatures (e.g., 80°C) for with aryl boronic acids, allowing for the rapid generation of diverse, proprietary chemical libraries.

References

  • Wu, J., Xia, H.-G., & Gao, K. (2006). Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Tetrahedron Letters, 47(28), 4813-4816. URL:[Link]

  • Mmonwa, M.M., & Mphahlele, M.J. (2018). 2-Amino-5-bromo-3-iodoacetophenone and 2-amino-5-bromo-3-iodobenzamide as synthons for novel polycarbo-substituted indoles and their annulated derivatives. In: ICPAC 2016. Springer, Cham. URL:[Link]

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652-2671. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Purification of Halogenated Acetophenones

Topic: High-Performance Liquid Chromatography (HPLC) Method Development & Troubleshooting for Halogenated Acetophenones. Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Performance Liquid Chromatography (HPLC) Method Development & Troubleshooting for Halogenated Acetophenones. Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Version: 2.0 (Current Standards)

Introduction: The Challenge of the Halogenated Ring

Halogenated acetophenones are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), particularly for antifungal agents and kinase inhibitors. Their purification presents a unique set of chromatographic challenges:

  • Positional Isomerism: Separating ortho-, meta-, and para- isomers is often difficult on standard C18 phases due to identical hydrophobicity.

  • Electronic Effects: The electron-withdrawing nature of halogens (F, Cl, Br, I) alters the

    
    -cloud density of the benzene ring, requiring specific stationary phase interactions ( 
    
    
    
    -
    
    
    stacking) for resolution.
  • Hydrophobicity: These compounds are sparingly soluble in water, necessitating high organic mobile phases which can mask subtle selectivity differences.

This guide moves beyond generic protocols to provide a mechanism-based approach to purifying these specific chemotypes.

Module 1: Method Development Strategy

Objective: Establish a robust separation method with baseline resolution (


) for all isomers.
Stationary Phase Selection: Beyond C18

While C18 is the workhorse of HPLC, it relies primarily on hydrophobic subtraction. For halogenated acetophenones, selectivity (


)  is driven by the interaction between the stationary phase and the halogenated aromatic ring.
  • The Gold Standard: Pentafluorophenyl (PFP / F5)

    • Mechanism:[1][2] The PFP ring is electron-deficient.[3] It acts as a Lewis acid, interacting strongly with the electron-rich aromatic ring of the acetophenone (Lewis base) and the lone pairs of the halogen substituents.

    • Why it works: This phase provides orthogonal selectivity based on dipole-dipole interactions and

      
      -
      
      
      
      stacking, which is often sufficient to resolve ortho (sterically hindered) from para isomers.
  • The Alternative: Phenyl-Hexyl [3][4]

    • Mechanism:[1][2]

      
      -
      
      
      
      interactions.[2][4][5]
    • Usage: Excellent for iodinated or brominated acetophenones where the large halogen atom increases polarizability.

Mobile Phase Composition
  • Solvent Choice: Methanol (MeOH) is preferred over Acetonitrile (MeCN) for PFP and Phenyl columns.

    • Reasoning: MeCN has its own

      
      -electrons (triple bond) which can interfere with the 
      
      
      
      -
      
      
      interaction between the analyte and the column.[2] MeOH is "protic" and allows the unique column chemistry to dominate the separation mechanism.
  • Modifier: 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA).[6]

    • Reasoning: Although acetophenones are neutral, the acidic modifier suppresses the ionization of residual silanols on the silica surface, preventing peak tailing.

Workflow Visualization

The following decision tree outlines the logical progression for method development.

MethodDev Start Start: Halogenated Acetophenone Mix CheckIsomers Are Positional Isomers Present? Start->CheckIsomers StandardC18 Screen 1: C18 Column Mobile Phase: H2O/MeCN + 0.1% FA CheckIsomers->StandardC18 No SwitchPFP Screen 2: PFP (Pentafluorophenyl) Mobile Phase: H2O/MeOH + 0.1% FA CheckIsomers->SwitchPFP Yes (Ortho/Meta/Para) EvalRes Resolution (Rs) > 1.5? StandardC18->EvalRes Success Method Validated EvalRes->Success Yes EvalRes->SwitchPFP No (Co-elution) EvalPFP Rs > 1.5? SwitchPFP->EvalPFP EvalPFP->Success Yes Optimize Optimize Gradient Slope & Temperature (25-40°C) EvalPFP->Optimize Partial Sep SwitchPhenyl Screen 3: Phenyl-Hexyl (Better for I/Br heavy analogs) EvalPFP->SwitchPhenyl No Selectivity Optimize->EvalPFP SwitchPhenyl->Success

Figure 1: Decision tree for selecting the optimal stationary phase based on analyte complexity.

Module 2: Troubleshooting Guide

Objective: Diagnose and resolve common failure modes specific to this chemical class.

Common Failure Modes
SymptomProbable CauseTechnical ExplanationCorrective Action
Peak Tailing (Asymmetry > 1.2) Silanol InteractionThe carbonyl oxygen of the acetophenone is interacting with acidic, unreacted silanols on the silica support.1. Ensure pH is < 3.0 (add 0.1% TFA).2.[6] Switch to an "End-capped" column.3. Increase buffer ionic strength (e.g., 20mM Ammonium Formate).
Doublet Peaks (Split Peaks) Sample Solvent MismatchInjecting a hydrophobic sample dissolved in 100% strong solvent (e.g., DMSO/THF) into a weaker mobile phase causes precipitation at the column head.Dissolve sample in the starting mobile phase (e.g., 50:50 MeOH:Water). If solubility is poor, reduce injection volume to < 5 µL.
Ghost Peaks Hydrolysis / ContaminationHalogenated acetophenones (especially brominated) can be labile. "Ghost peaks" may be de-halogenated byproducts or impurities from the synthesis (e.g., benzoic acids).1. Run a blank injection.2. Check sample stability: Re-inject sample after 4 hours.3. Use fresh HPLC-grade solvents.
Drifting Retention Times Column DewettingHigh aqueous conditions (>95% water) on C18 chains can cause "phase collapse" (dewetting).1. Do not go below 5% organic modifier.2. Use a "Polar Embedded" or "Aq" type C18 column if high aqueous hold is needed.
Diagnostic Logic: The Separation Rescue

If your separation fails, follow this logic flow to identify the root cause.

Troubleshooting Issue Problem Detected Shape Peak Shape Issue? Issue->Shape Selectivity Selectivity Issue? Issue->Selectivity Tailing Tailing Shape->Tailing Fronting Fronting Shape->Fronting Coelution Co-elution Selectivity->Coelution ActionTail Add TFA or Change Column (Endcapped) Tailing->ActionTail ActionFront Overloaded? Dilute Sample Fronting->ActionFront ActionCoel Change Mechanism (C18 -> PFP) Coelution->ActionCoel

Figure 2: Diagnostic logic for resolving peak shape and resolution issues.

Module 3: Frequently Asked Questions (FAQs)

Q: My ortho-chloroacetophenone elutes after the para-isomer on my C18 column. Is this normal? A: Yes, this can happen on C18. While ortho isomers are often more polar due to dipole cancellation or steric shielding, the elution order on C18 is strictly hydrophobicity-driven. However, on a PFP column , the order often reverses or spacing increases because the para isomer allows for flatter, more efficient


-

stacking with the stationary phase, retaining it longer.

Q: Can I use UV detection at 214 nm? A: Proceed with caution. While the carbonyl group absorbs strongly at 210-220 nm, many halogenated solvents and modifiers (like TFA) have high background absorbance in this region.

  • Recommendation: Use 254 nm (aromatic ring) or 280 nm (carbonyl n-

    
    * transition) for higher specificity and a flatter baseline.
    

Q: I am seeing corrosion on my stainless steel frit. Why? A: Halogenated acetophenones are organic, but if your sample originates from a Friedel-Crafts acylation (using AlCl3) or bromination, it may contain free halide ions (Cl-, Br-).

  • Protocol: Perform a liquid-liquid extraction (wash with NaHCO3 and Water) before HPLC injection. Free halides in acidic mobile phases (pH 2) will pit stainless steel rapidly.

Q: How do I prevent sample precipitation in the autosampler? A: These compounds are hydrophobic.

  • Protocol: Dissolve the stock standard in 100% Methanol. Dilute the working standard to 50:50 Methanol:Water. If the solution turns cloudy, increase the methanol ratio to 60:40. Ensure your gradient starts at this same ratio to prevent precipitation upon injection.

References

  • Phenomenex. (2008). New Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. Link

  • Agilent Technologies. (2014).[3] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note. Link

  • Chrom Tech. (2025).[7] What Causes Peak Tailing in HPLC?Link

  • Mac-Mod Analytical. Halogenated Positional Isomers Separations. Application Note #AN1510. Link

  • GL Sciences. InertSustain PFP HPLC Columns: Mechanisms of Separation. Link

Sources

Optimization

Technical Support Center: Synthesis &amp; Impurity Profiling of 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone

[1] Case ID: #HALO-AP-003 Status: Active Responder: Dr. Aris Thorne, Senior Application Scientist Subject: Impurity Identification, Regioselectivity Control, and Analytical Validation[1] Executive Summary & Synthetic Log...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Case ID: #HALO-AP-003 Status: Active Responder: Dr. Aris Thorne, Senior Application Scientist Subject: Impurity Identification, Regioselectivity Control, and Analytical Validation[1]

Executive Summary & Synthetic Logic

Welcome to the Technical Support Center. You are likely synthesizing 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone (CAS: 1985633-67-7), a critical intermediate for next-generation kinase inhibitors.

The synthesis of this molecule relies on exploiting the orthogonal directing effects of the amino and acetyl groups on the benzene ring.[1] The amino group (strongly activating, ortho/para director) dominates the acetyl group (deactivating, meta director).[1]

  • Step 1 (Bromination): Occurs para to the amine (position 5) due to steric hindrance at the ortho positions and the electronic directing effect.

  • Step 2 (Iodination): Occurs at the remaining ortho position (position 3).

Critical Failure Mode: The most common user issue is halogen scrambling (formation of di-bromo or di-iodo species) and incomplete iodination (presence of the 5-bromo intermediate).[2]

Workflow & Impurity Map

The following diagram illustrates the standard reaction pathway and the origin of key impurities.

SynthesisPath SM Starting Material 2-Aminoacetophenone Step1 Bromination (NBS or Pyridinium Tribromide) SM->Step1 Int Intermediate (Impurity A) 1-(2-Amino-5-bromo-phenyl)-ethanone (Target for Step 1) Step1->Int Major Product Imp_Dibromo Impurity B 1-(2-Amino-3,5-dibromo-phenyl)-ethanone (Over-bromination) Step1->Imp_Dibromo Excess Br source or High Temp Step2 Iodination (NIS or ICl) Int->Step2 Target TARGET MOLECULE 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone Int->Target Incomplete Rxn (Residual Int = Impurity A) Step2->Target Controlled Cond. Imp_Diiodo Impurity C 1-(2-Amino-3,5-diiodo-phenyl)-ethanone (Halogen Scrambling) Step2->Imp_Diiodo Halogen Exchange (Long reaction time)

Figure 1: Synthetic pathway highlighting the origin of critical impurities. Impurity A (Intermediate) and Impurity B (Dibromo) are the most persistent contaminants.

Troubleshooting Guide (Q&A)

Issue 1: "I see a peak at RRT 0.92. Is this the regioisomer?"

Diagnosis: Likely Impurity A (The Des-iodo Intermediate) , not a regioisomer. Technical Explanation: Regioisomers (e.g., 4-bromo or 6-bromo) are electronically unfavorable. The amino group strongly directs to the 3 and 5 positions.[1]

  • Validation: Check your Mass Spec. If the mass is M-126 (loss of Iodine) relative to the target, it is the unreacted 5-bromo intermediate.

  • Solution: The iodination step (using NIS or ICl) is often slower than expected due to the deactivating effect of the bromine already present.[1]

    • Action: Increase reaction time or add a Lewis acid catalyst (e.g., 5 mol% TFA) to activate the iodinating agent.[1]

Issue 2: "My NMR shows a doublet with J = 8.8 Hz. Why?"

Diagnosis: You have failed to iodinate the 3-position. Technical Explanation: This is the definitive NMR signature of Impurity A (1-(2-Amino-5-bromo-phenyl)-ethanone) .

  • The Logic: In the 5-bromo intermediate, Protons H-3 and H-4 are ortho to each other. Ortho coupling constants (

    
    ) are typically 8.0 – 9.0 Hz .
    
  • The Target: In the target molecule, the 3-position is occupied by Iodine.[1] The remaining protons are at H-4 and H-6. These are meta to each other. Meta coupling constants (

    
    ) are typically 2.0 – 2.5 Hz .
    
  • Rule of Thumb: If you see a large coupling constant (>8 Hz), the reaction is incomplete.

Issue 3: "Mass Spec shows clusters at M+ and M+2 with unusual ratios."

Diagnosis: Impurity B (Dibromo species) or Impurity C (Diiodo species) . Technical Explanation:

  • Target (Br + I): Mass pattern will show specific isotopic dominance due to

    
     (approx 1:1) and 
    
    
    
    (monoisotopic).
  • Dibromo Impurity: If you see a 1:2:1 triplet pattern, you have generated the 3,5-dibromo analog.[1] This occurs if the bromination step was not purified properly, or if Br/I exchange occurred during iodination (rare but possible with aggressive Lewis acids).[1]

Analytical Validation Protocols

To ensure scientific integrity, you must use orthogonal methods (NMR + HPLC) to validate purity.[1]

A. Nuclear Magnetic Resonance (1H-NMR)

The coupling patterns are the primary self-validating mechanism for this synthesis.[2]

Solvent: DMSO-d6 or CDCl3 Frequency: 400 MHz or higher[2]

Proton Position5-Bromo Intermediate (Impurity A)Target Molecule (5-Br, 3-I) Diagnostic Logic
H-3

~6.80 (d,

Hz)
Absent (Substituted by Iodine)CRITICAL CHECK
H-4

~7.35 (dd,

Hz)

~7.95 (d,

Hz)
Shift downfield due to I; Coupling changes from dd to d.[2]
H-6

~7.80 (d,

Hz)

~7.85 (d,

Hz)
Remains a meta-doublet; slight shift.
NH2 Broad Singlet (~6.5 ppm)Broad Singlet (Shifted downfield)Intramolecular H-bond with Carbonyl increases with I substitution.[2]
B. HPLC Method Parameters

This method separates the highly polar aniline starting material from the lipophilic halogenated products.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic) and 390 nm (nitro/amine tail).

  • Gradient:

Time (min)% Mobile Phase BEvent
0.010Equilibration
15.090Gradient Elution
20.090Wash lipophilic di-halo impurities
20.110Re-equilibration

Retention Time Logic:

  • 2-Aminoacetophenone: ~3-4 min (Most Polar).

  • 5-Bromo Intermediate: ~9-10 min.

  • Target (5-Br, 3-I): ~12-13 min (Iodine adds significant lipophilicity).

  • Dibromo/Diiodo Impurities: ~14+ min (Most Lipophilic).

Analytical Decision Matrix

Use this logic flow to interpret your raw data.

DecisionMatrix Start Analyze Crude Solid CheckNMR Check 1H-NMR (Aromatic Region) Start->CheckNMR Q_Coupling Is there a doublet with J > 8.0 Hz? CheckNMR->Q_Coupling Yes_Coupling Incomplete Reaction (Contains 5-Bromo Int) Q_Coupling->Yes_Coupling Yes No_Coupling Check Meta Coupling (Two doublets, J ~ 2.0 Hz) Q_Coupling->No_Coupling No Q_HPLC HPLC Purity > 98%? No_Coupling->Q_HPLC Pass RELEASE BATCH Q_HPLC->Pass Yes Fail Check MS for M+126 or M-126 Q_HPLC->Fail No

Figure 2: Decision matrix for batch release based on NMR coupling constants and HPLC purity.

References

  • Synthesis & Crystallography of 5-Bromo Intermediate: Baker, P. et al. (2001). The synthesis and structure of a brominated derivative of 2'-aminoacetophenone. Acta Crystallographica Section E.

  • General Halogenation Protocols (Organic Syntheses): Pearson, D. E., et al. 3-Bromoacetophenone.[5] Organic Syntheses, Coll. Vol. 5, p.117. (Foundational text on acetophenone halogenation regioselectivity).

  • HPLC Method Development for Halo-Acetophenones: BenchChem Application Notes. High-Performance Liquid Chromatography (HPLC) Method for the Analysis of substituted acetophenones. (Note: Generalized reference based on standard C18 protocols for this class).

  • Target Molecule Data (Sigma-Aldrich): Product Specification: 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone.[2]

Sources

Troubleshooting

Technical Support Center: Iodination of 2-Amino-5-bromoacetophenone

Welcome to the technical support guide for the iodination of 2-amino-5-bromoacetophenone. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the iodination of 2-amino-5-bromoacetophenone. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this reaction. Our goal is to equip you with the knowledge to anticipate and resolve common side reactions, thereby improving yield, purity, and process control.

The electrophilic iodination of 2-amino-5-bromoacetophenone is a critical transformation in the synthesis of various pharmaceutical intermediates. However, the substrate's electronic nature—a strongly activating amino group and a moderately deactivating acetyl group—creates a delicate balance that can easily tip towards undesired side reactions. This guide will address these challenges systematically.

Troubleshooting Guide: Common Issues & Solutions

This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: My reaction is producing a mixture of mono- and di-iodinated products. How can I improve selectivity for the mono-iodo product?

Plausible Causes:

This is the most common side reaction and is a direct consequence of the powerful activating effect of the amino group. The initial product, 2-amino-5-bromo-x-iodoacetophenone, is still an activated aromatic ring and can undergo a second electrophilic attack.[1][2] Factors that exacerbate this issue include:

  • High Reactivity of Iodinating Agent: Stronger iodinating systems (e.g., ICl, I₂/oxidant) can overcome the deactivating effects of the first iodine atom.

  • Excess Iodinating Agent: Using more than one molar equivalent of the iodinating agent directly leads to poly-iodination.[2][3]

  • Elevated Temperature: Higher temperatures increase reaction rates indiscriminately, reducing selectivity between the first and second iodination.

Diagnostic Steps:

  • LC-MS Analysis: Analyze the crude reaction mixture by LC-MS to confirm the presence of the di-iodinated species (M+126 compared to the mono-iodinated product).

  • TLC Monitoring: Careful TLC monitoring should show the formation of a new, often less polar, spot corresponding to the di-iodinated product after the consumption of the starting material.

Solutions & Protocols:

The key to achieving mono-selectivity is to control the reactivity of the electrophilic iodine species.

  • Control Stoichiometry: Use a strict 1.0 to 1.05 molar equivalent of your iodinating agent.[2] Adding the agent slowly or in portions can help maintain a low concentration, further reducing the chance of double addition.[2]

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to -10 °C) to slow down the reaction rate and enhance selectivity.[4]

  • Choose a Milder Reagent: N-Iodosuccinimide (NIS) is often a milder and more selective choice than molecular iodine with an oxidant or iodine monochloride.[1][2]

dot

Caption: Decision pathway for controlling over-iodination.

Issue 2: My reaction mixture is turning dark brown/black, and I'm isolating a tar-like, insoluble byproduct.

Plausible Causes:

The formation of dark, polymeric material is often indicative of oxidation side reactions. The electron-rich amino group is susceptible to oxidation, especially when using iodinating systems that involve a separate oxidizing agent (e.g., I₂ with H₂O₂, HIO₃, or nitric acid).[5][6] This can lead to the formation of radical species that polymerize.

Diagnostic Steps:

  • Solubility Test: The tar-like material will likely have poor solubility in common organic solvents.

  • FT-IR Analysis: If isolable, the IR spectrum of the byproduct may show broad, complex signals and a loss of the sharp N-H stretches characteristic of the starting amine.

Solutions & Protocols:

  • Avoid Strong Oxidants: If using molecular iodine (I₂), which requires an oxidant to generate the electrophilic I⁺ species, choose a milder oxidant or switch to a pre-formed electrophilic iodine source like NIS or ICl that does not require an external oxidant.[1][2]

  • Degas Solvents: Remove dissolved oxygen from the reaction solvent by sparging with nitrogen or argon before adding reagents.

  • Run Under Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can minimize oxidative side reactions.

Issue 3: The reaction is sluggish or stalls completely, with starting material remaining even after extended time.

Plausible Causes:

While the substrate is activated, several factors can lead to low reactivity.

  • Inactive Iodinating Reagent: N-Iodosuccinimide (NIS) can decompose over time, especially if exposed to moisture or light.[2] Iodine monochloride is also moisture-sensitive.[4]

  • Protonation of the Amino Group: In strongly acidic conditions, the amino group can become protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and will shut down electrophilic aromatic substitution.

  • Insufficient Electrophilicity: Molecular iodine (I₂) by itself is a weak electrophile and often requires an activator or oxidant to react with aromatic rings.[2]

Diagnostic Steps:

  • Confirm Reagent Quality: If possible, test the iodinating agent on a more reactive substrate (e.g., phenol or aniline) to confirm its activity.

  • Measure pH: Check the pH of the reaction mixture if applicable. A very low pH could indicate deactivation by protonation.

Solutions & Protocols:

  • Use Fresh Reagents: Ensure your NIS or ICl is fresh from a recently opened bottle and has been stored correctly.[2][4]

  • Add a Catalytic Acid: For less reactive systems or when using NIS, a catalytic amount of a strong acid like trifluoroacetic acid (TFA) can be used to enhance the electrophilicity of the iodine source.[7] Be cautious not to add too much, to avoid full protonation of the amine.

  • Include an Oxidant with I₂: If using molecular iodine, an oxidizing agent such as hydrogen peroxide or silver nitrate is necessary to generate a more potent electrophilic species.[2]

dot

Caption: Main vs. Side Reaction Pathways in Iodination.

Frequently Asked Questions (FAQs)

Q1: Which iodinating agent is best for this substrate: I₂, ICl, or NIS?

A: The "best" agent depends on the desired balance of reactivity and selectivity.

  • N-Iodosuccinimide (NIS) is often the preferred choice for achieving high mono-selectivity due to its milder nature.[1][2] It is a solid, easy to handle, and its byproduct, succinimide, can often be removed with an aqueous wash.[2]

  • Iodine Monochloride (ICl) is a highly reactive liquid and a potent source of electrophilic iodine (polarized as I⁺-Cl⁻).[8] It is very effective but can be less selective, leading to a higher risk of poly-iodination if conditions are not strictly controlled.[4]

  • Molecular Iodine (I₂) is the most economical but also the least reactive electrophile.[6] It requires an oxidizing agent (like H₂O₂, HIO₃, etc.) to generate the active I⁺ species, which adds a component to the reaction and can introduce oxidation side reactions.[1][5]

ReagentFormulaTypical UseProsCons
N-Iodosuccinimide C₄H₄INO₂Selective mono-iodinationMild, selective, easy to handleCan decompose on storage[2]
Iodine Monochloride IClRapid, forceful iodinationHighly reactiveLess selective, moisture-sensitive[4][9]
Molecular Iodine I₂Economical iodinationInexpensiveRequires an oxidant, risk of side reactions[6]

Q2: What is the role of the solvent?

A: The solvent can influence both the solubility of the reagents and the reaction pathway.

  • Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are commonly used as they effectively dissolve the substrate and reagents like NIS.

  • Chlorinated solvents like Dichloromethane (DCM) are also suitable, particularly for reactions run at low temperatures.[4]

  • Acetic acid is often used for reactions with ICl, but care must be taken as its acidity can influence the protonation state of the aniline.

Q3: Can halogenation occur on the acetyl group's α-carbon?

A: While α-halogenation of acetophenones is a known reaction, it typically requires different conditions, often involving base or acid catalysis under specific protocols.[3] In the context of electrophilic aromatic substitution on a highly activated ring like 2-amino-5-bromoacetophenone, iodination on the aromatic ring is the overwhelmingly favored pathway. The electron-donating amino group directs the electrophile to the ortho and para positions of the ring, which is a much faster and lower-energy process than α-iodination of the ketone.[10]

References

  • Benchchem. (n.d.). The Synthesis of 2,4,6-Triiodoaniline: An In-depth Guide to the Electrophilic Substitution Mechanism.
  • Radhakrishnamurti, P.S., & Janardhana, C. (n.d.). Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry.
  • ChemEd X. (n.d.). Iodination of Aniline.
  • Benchchem. (2025). Troubleshooting low yields in ICl iodination reactions.
  • Benchchem. (2025). Troubleshooting guide for the iodination of 4-Amino-2-methoxybenzoic acid.
  • Silva, L. F., & Lacerda, V. (2018). Iodine(III)‐Mediated Free‐Aniline Iodination through Acetyl Hypoiodite Formation: Study of the Reaction Pathway. European Journal of Organic Chemistry.
  • Berliner, E. (n.d.). Iodination of Aniline. University of Central Arkansas Faculty Sites.
  • Bioconjugator. (2012). Side reactions of N-hydroxysuccinimide esters with nucleophiles.
  • Benchchem. (2025). Side reactions and byproducts in the chlorination of acetophenone.
  • eGrove. (n.d.). An Investigation Into Polyiodination of Activated Benzene Derivatives with Electrophilic Aromatic Substitution Reactions.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
  • ACS GCI Pharmaceutical Roundtable. (2026). Iodination.
  • Vaia. (n.d.). Problem 44 Aromatic iodination can be carried out....
  • ChemicalBook. (2024). Uses and Hazards of Iodine monochloride.

Sources

Optimization

Catalyst selection for cross-coupling with polysubstituted anilines

Technical Support Ticket #4492: Catalyst Optimization for Polysubstituted Anilines Status: Open Priority: High (Blocker) Assigned Specialist: Senior Application Scientist, Catalysis Division Introduction: The Steric Conu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #4492: Catalyst Optimization for Polysubstituted Anilines Status: Open Priority: High (Blocker) Assigned Specialist: Senior Application Scientist, Catalysis Division

Introduction: The Steric Conundrum

You are likely here because your standard "go-to" conditions (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/BINAP) have failed. Cross-coupling polysubstituted anilines—particularly those with ortho-substituents—presents a unique kinetic barrier. The steric bulk of the aniline hinders the coordination to the Palladium(II) center, often stalling the catalytic cycle before reductive elimination can occur.

This guide treats your reaction as a malfunctioning system. We will diagnose the failure points (Hardware/Ligand), optimize the operating environment (Solvent/Base), and provide a patch (Protocol) to restore functionality.

Module 1: Hardware Selection (Ligand & Precatalyst)

User Question: My aniline has 2,6-disubstitution. Standard phosphines yield <10% conversion. What is the correct ligand architecture?

Technical Response: For polysubstituted anilines, the "Cone Angle" of the ligand is less important than its ability to create a flexible, protective pocket around the metal center. You must switch to Dialkylbiaryl Phosphines (Buchwald Ligands) . These ligands facilitate the difficult amine binding step and accelerate reductive elimination, which is often the rate-determining step (RDS) for hindered substrates.

The Selector Logic (Decision Tree)

Use the following logic to select your ligand. Do not guess; the structural nuance between BrettPhos and RuPhos is critical.

LigandSelector Start Input: Polysubstituted Aniline Type Amine Class? Start->Type Primary Primary (-NH2) Type->Primary Secondary Secondary (-NHR) Type->Secondary Sterics_Prim Ortho-Substitution? Primary->Sterics_Prim Sterics_Sec N-Aryl or N-Alkyl? Secondary->Sterics_Sec BrettPhos RECOMMENDATION: BrettPhos (Excellent for 1° amines) Sterics_Prim->BrettPhos High Sterics (2,6-sub) XPhos RECOMMENDATION: XPhos (General purpose, unhindered) Sterics_Prim->XPhos Low Sterics RuPhos RECOMMENDATION: RuPhos (Standard for 2° amines) Sterics_Sec->RuPhos General Secondary SPhos RECOMMENDATION: SPhos (Good for heteroaryl chlorides) Sterics_Sec->SPhos Specific Heterocycles

Figure 1: Ligand selection logic based on aniline substitution patterns. Note the distinct divergence between Primary (BrettPhos) and Secondary (RuPhos) requirements.[1]

Why Precatalysts? (The "Plug-and-Play" Upgrade)

Stop using Pd₂(dba)₃. It contains dibenzylideneacetone (dba), which acts as a "decoy" ligand and can inhibit the reaction by competing with your phosphine for the Pd center.

  • Recommendation: Use Pd-G4 Precatalysts (e.g., BrettPhos Pd G4).

  • Mechanism: These generate the active mono-ligated L-Pd(0) species quantitatively upon exposure to base, eliminating the induction period and "decoy" issues [1, 2].

Module 2: Diagnostics (Troubleshooting Matrix)

User Question: I see consumption of the aryl halide, but no product. GC-MS shows the de-halogenated arene (Ar-H). What is happening?

Technical Response: You are experiencing Hydrodehalogenation . This is a specific failure mode where the catalytic cycle stalls after oxidative addition. If the amine cannot bind (due to sterics) or if the base is insufficient, the Pd(II) intermediate grabs a hydride (often from the solvent or impurities) and eliminates, destroying your starting material.

Troubleshooting Table
SymptomProbable Root CauseCorrective Action
No Conversion (0%) Catalyst Poisoning / Oxidation 1. Switch to Pd-G4 precatalyst to ensure active Pd(0).2. Sparge solvent with Argon for 20 mins (balloon is insufficient).
Hydrodehalogenation (Ar-H) Cycle Stall (Amine Binding) 1. Increase Concentration (1.0 M) to force amine binding.2. Switch solvent from Dioxane to Toluene (reduces hydride sources).3. Use BrettPhos (creates a larger binding pocket).
Homocoupling (Ar-Ar) Transmetallation Failure 1. Reduce catalyst loading (excess Pd promotes homocoupling).2. Ensure anaerobic conditions (O₂ promotes homocoupling).
Incomplete Conversion Base Insolubility 1. Switch from Cs₂CO₃ to NaOtBu (stronger, soluble).2. Add a phase transfer catalyst (if using inorganic bases).

Module 3: The Protocol (Self-Validating System)

User Question: Can you provide a standard operating procedure (SOP) for coupling a 2,6-dimethylaniline with an aryl chloride?

Technical Response: This protocol uses a "self-validating" setup: the color change of the G4 precatalyst acts as a visual indicator of activation.

Reagents:

  • Aryl Chloride (1.0 equiv)[2]

  • 2,6-Dimethylaniline (1.2 equiv)

  • BrettPhos Pd G4 (1–2 mol%)

  • NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Toluene (anhydrous, 0.5 M concentration)

Step-by-Step Methodology:

  • Solid Dispensing: Inside a glovebox (or under active N₂ flow), add the Aryl Chloride, Aniline, NaOtBu, and BrettPhos Pd G4 to a vial equipped with a magnetic stir bar.

    • Checkpoint: If NaOtBu is yellow/brown, discard it. It must be white.

  • Solvent Addition: Add anhydrous Toluene.

    • Observation: The solution should turn opaque/cloudy due to the base.

  • Activation: Seal the vial (PTFE/silicone septum). Place in a pre-heated block at 80 °C .

    • Validation: Within 5 minutes, the mixture should darken/change color, indicating the breakdown of the precatalyst and release of active L-Pd(0).

  • Monitoring: Run for 2–12 hours. Monitor via GC/LC.

    • Tip: Do not take aliquots with a wet needle; moisture kills this reaction instantly.

  • Workup: Cool to RT, dilute with EtOAc, filter through a silica plug (to trap Pd), and concentrate.

Module 4: Mechanistic Deep Dive

User Question: Why does the reaction fail with weak bases like Carbonate?

Technical Response: The mechanism for hindered anilines relies on the formation of a Pd-Amido complex. With hindered substrates, the amine proton is less accessible. Strong bases (NaOtBu, LHMDS) are required to deprotonate the amine after it binds to the Palladium.

The diagram below illustrates the "Danger Zone" where sterically hindered substrates often fail.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Ar-Cl AmineBind Amine Binding (Steric Bottleneck) OxAdd->AmineBind + Aniline AmineBind->Pd0 FAILURE MODE: Hydrodehalogenation Deprot Deprotonation (Base Dependent) AmineBind->Deprot + Base (NaOtBu) RedElim Reductive Elimination (Product Release) Deprot->RedElim - Base-HCl RedElim->Pd0 Cycle Regenerates

Figure 2: The Catalytic Cycle. Note the red node "Amine Binding." For polysubstituted anilines, if this step is too slow due to sterics, the complex ejects the aryl group (Hydrodehalogenation), terminating the reaction [3, 4].

References

  • Rational Ligand Design for the Arylation of Hindered Primary Amines . Journal of the American Chemical Society, 2015. Available at: [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination . ACS Omega, 2020. Available at: [Link]

  • Buchwald-Hartwig Amination: Mechanism and Scope . Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting

Characterization of byproducts in Sonogashira coupling of dihaloanilines

Ticket ID: SGC-DHA-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Dihaloaniline Challenge Welcome to the technical support hub for Sonogashira cross-coupling. You are likely here bec...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SGC-DHA-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Dihaloaniline Challenge

Welcome to the technical support hub for Sonogashira cross-coupling. You are likely here because you are working with a substrate like 2,4-dibromoaniline or 2-bromo-4-chloroaniline and observing a complex mixture of products.

Dihaloanilines present a "perfect storm" of chemoselectivity challenges:

  • Regioselectivity: Competition between two halogen sites (C2 vs. C4).

  • Chemospecificity: The free amine (

    
    ) is a catalyst poison and a nucleophile.
    
  • Unexpected Cyclization: The ortho-position (C2) is a gateway to indole formation, often occurring spontaneously under standard coupling conditions.

This guide provides the diagnostic tools to characterize these byproducts and the protocols to suppress them.

Diagnostic Hub: Troubleshooting & Characterization
Module 1: Regioselectivity (The C2 vs. C4 Battle)

The Issue: You intend to couple at the C4 position (para), but you observe a mixture of mono-coupled isomers or bis-coupled products.

Technical Insight: In 2,4-dihaloanilines, the C4 position (para) is generally more reactive than the C2 position (ortho) .

  • Sterics: The C2 position is sterically crowded by the adjacent amine group.

  • Electronics: While the amine is an electron-donating group (EDG) that deactivates the ring for oxidative addition, the steric hindrance at C2 usually dominates, favoring C4 attack.

Diagnostic Signatures:

  • C4-Product (Para): Retains the ortho-coupling pattern in

    
     NMR (doublet, 
    
    
    
    for H5/H6). The amine signal (
    
    
    ) remains a broad singlet, typically shifting slightly downfield.
  • C2-Product (Ortho): Often unstable; frequently cyclizes (see Module 2). If isolated, the amine protons may show intramolecular H-bonding to the alkyne

    
    -system.
    
  • Bis-Coupled: Loss of all halogen isotopic patterns in MS.

Corrective Action:

  • Temperature: Lower the temperature (RT or

    
    ). High heat promotes bis-coupling.
    
  • Stoichiometry: Use a strict 0.95 equiv. of alkyne to favor mono-coupling.

Module 2: The Indole Trap (Cyclization)

The Issue: You are missing the expected linear alkyne mass and instead see a product with


 or 

mass units?

Technical Insight: If coupling occurs at the C2 (ortho) position, the free amine can attack the activated alkyne (5-endo-dig or 6-endo-dig cyclization) to form an indole . This is often catalyzed by the same Cu/Pd system used for the coupling.[1]

Diagnostic Signatures:

  • MS: Mass is often

    
     (isomer) or 
    
    
    
    (oxidative aromatization).
  • NMR: disappearance of the broad

    
     peak. Appearance of a highly downfield singlet (
    
    
    
    ) characteristic of the indole
    
    
    .
  • Fluorescence: Indoles are often highly fluorescent under UV (365 nm), unlike the starting aniline.

Corrective Action:

  • Protect the Amine: Acetylation (

    
    ) prevents cyclization and improves C4 selectivity by increasing steric bulk at C2.
    
  • Remove Copper: Use "Copper-free" conditions (see Protocol) to reduce Lewis-acid catalyzed cyclization.

Module 3: The "Glaser" Ghost (Homocoupling)

The Issue: You see a major byproduct that is non-polar and contains no aniline moiety.

Technical Insight: The Glaser Coupling (oxidative dimerization of the alkyne) competes when oxygen is present.[2] Cu(I) facilitates this cycle.[2][3][4][5]

Diagnostic Signatures:

  • Symmetry: The NMR spectrum is remarkably simple/symmetric.

  • MS: Mass corresponds to

    
    .
    
  • Visual: Often appears as a bright yellow/orange band on TLC that moves with the solvent front.

Corrective Action:

  • Degassing: Sparge solvents with Argon for 20 mins.

  • Slow Addition: Add the alkyne via syringe pump to keep its concentration low relative to the aryl halide.

Data Vault: Byproduct Fingerprints

Use this table to identify impurities in your crude mixture (assuming 2,4-dibromoaniline substrate).

Byproduct TypeMechanismMS Signature (ESI+)1H NMR Key Feature
Glaser Dimer Alkyne Homocoupling

Symmetric; No aromatic aniline signals.
C4-Mono Standard Coupling

3 aromatic protons; doublet (

) for H5/H6.
Indole C2-Coupling + Cyclization

(Isomer)
Loss of

(broad s); New Indole

(

).
Hydro-dehalogenation Reduction (Side rxn)

Appearance of new multiplet; integration changes.
Bis-Coupled Over-reaction

Complex aromatic region; no halogen isotope pattern.
Visual Logic: Troubleshooting & Mechanism
Diagram 1: The Dihaloaniline Reaction Pathway

Caption: Pathways for 2,4-dihaloaniline coupling. C4 is favored; C2 leads to Indole formation.

SonogashiraPathways Start 2,4-Dihaloaniline (Substrate) Pd_OxAdd Pd(II) Intermediate Start->Pd_OxAdd Oxidative Addn C4_Path C4-Coupling (Para - Kinetic Product) Pd_OxAdd->C4_Path Major Path (Less Hindered) C2_Path C2-Coupling (Ortho - Steric) Pd_OxAdd->C2_Path Minor Path (Ortho-Effect) Bis Bis-Coupled (Over-reaction) C4_Path->Bis Excess Alkyne High Temp Indole Indole Cyclization (Byproduct) C2_Path->Indole Cu/Pd + Heat -NH2 Attack

Diagram 2: Troubleshooting Decision Tree

Caption: Step-by-step logic to identify and resolve Sonogashira impurities.

Troubleshooting Problem Impurity Observed CheckMS Check Mass Spec Problem->CheckMS Dimer Mass = 2x Alkyne? CheckMS->Dimer Glaser Glaser Coupling Action: Degas Solvent Dimer->Glaser Yes Cyclic Mass = Expected but No NH2 in NMR? Dimer->Cyclic No IndoleRes Indole Formation Action: Acetylate Amine Cyclic->IndoleRes Yes BisCheck Mass = Bis-Coupled? Cyclic->BisCheck No BisRes Over-reaction Action: Reduce Temp/Equiv BisCheck->BisRes Yes

Protocol Patch: Optimized Methodology

To minimize byproducts when coupling 2,4-dibromoaniline, use this "Amine-Aware" protocol.

Reagents:

  • Catalyst:

    
     (5 mol%) - Robust against air.
    
  • Co-Catalyst:

    
     (2 mol%) - Keep low to minimize Glaser.
    
  • Base:

    
     (3.0 equiv).[6]
    
  • Solvent: THF/DMF (Dry, Degassed).

Step-by-Step:

  • Protection (Recommended): If C4 selectivity is critical, convert the aniline to the acetanilide (

    
    ) first. This blocks C2 coupling and catalyst poisoning.
    
  • Degassing: Place the solvent and base in the flask. Bubble Argon for 15 minutes. Critical to stop Glaser coupling.

  • Catalyst Charge: Add Pd and Cu under Argon flow.

  • Substrate Addition: Add the dihaloaniline.

  • Controlled Alkyne Feed: Dissolve the alkyne (0.95 equiv) in degassed solvent. Add dropwise over 1 hour at Room Temperature.

    • Why? Keeps alkyne concentration low, preventing homocoupling and bis-coupling.

  • Monitoring: Monitor by TLC. If C4-monocoupling stalls, raise temp to

    
    . Do not exceed 
    
    
    
    to avoid C2 activation.
References
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922. Link

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[2][4][7] Angewandte Chemie International Edition, 46(6), 834-871. Link

  • Glaser, C. (1869).[2] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Discusses catalyst poisoning mechanisms). Link

Sources

Reference Data & Comparative Studies

Validation

Site-Selective Functionalization: Reactivity Comparison of Iodo vs. Bromo Substituents in 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone

Executive Summary For researchers and drug development professionals, the strategic functionalization of polyhalogenated arenes is a cornerstone of modern synthetic chemistry. The molecule 1-(2-amino-5-bromo-3-iodo-pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the strategic functionalization of polyhalogenated arenes is a cornerstone of modern synthetic chemistry. The molecule 1-(2-amino-5-bromo-3-iodo-phenyl)-ethanone (also known as 2-amino-5-bromo-3-iodoacetophenone) serves as a highly versatile synthon, particularly in the design of complex nitrogen-containing heterocycles like polycarbo-substituted indoles[1].

Mastering this scaffold requires a deep understanding of the orthogonal reactivity between its two distinct halogen substituents. This guide provides an objective, data-driven comparison of the C3-iodo versus C5-bromo reactivity, detailing the mechanistic causality behind their chemoselectivity and providing self-validating experimental protocols for sequential cross-coupling.

Mechanistic Rationale: The Causality of Chemoselectivity

The fundamental principle governing the selective functionalization of this dihalogenated scaffold lies in the differential bond dissociation energies (BDE) and the resulting kinetics of the oxidative addition step in palladium-catalyzed cross-coupling[2].

  • Bond Strength & Oxidative Addition Kinetics: The carbon-iodine (C-I) bond possesses a significantly lower BDE (~65 kcal/mol) compared to the carbon-bromine (C-Br) bond (~81 kcal/mol). Because oxidative addition is typically the rate-determining step in the Pd(0) catalytic cycle, the insertion of the palladium catalyst into the weaker C-I bond is kinetically favored and proceeds rapidly under mild conditions.

  • Steric vs. Electronic Interplay: The C3-iodo group is sterically flanked by an ortho-amino group and an ortho-acetyl group. However, the high polarizability of the iodine atom and the weak nature of the C-I bond easily overcome this steric penalty. Conversely, while the C5-bromo group is less sterically hindered, it lacks the intrinsic electronic activation required for low-temperature oxidative addition[3].

  • Orthogonal Synthetic Strategy: By strictly controlling the thermal energy and catalyst system, chemists can perform a Sonogashira coupling exclusively at the C3 position, leaving the C5-bromo group completely intact for a subsequent, higher-temperature Suzuki-Miyaura coupling[1].

Comparative Reactivity Profile

The following table summarizes the quantitative and qualitative differences in reactivity between the two halogen sites on the acetophenone scaffold, providing a clear roadmap for site-selective functionalization.

ParameterC3-Iodo Substituent (Primary Target)C5-Bromo Substituent (Secondary Target)
Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Oxidative Addition Kinetics Fast (Rate-determining step easily overcome)Slow (Requires elevated thermal energy)
Optimal Reaction Type Sonogashira CouplingSuzuki-Miyaura Coupling
Typical Catalyst System PdCl₂(PPh₃)₂ / CuIPd(PPh₃)₄ or Pd(dppf)Cl₂
Activation Temperature Room Temperature to 50 °C80 °C to 110 °C
Chemoselectivity Role First orthogonal functionalization siteSecond orthogonal functionalization site

Experimental Workflows: Sequential Site-Selective Cross-Coupling

To ensure a self-validating system, the following protocols emphasize in-process controls (e.g., LC-MS and TLC monitoring) to prevent over-coupling, oligomerization, or premature activation of the secondary halogen site.

Protocol A: Chemoselective Sonogashira Coupling at C3 (Iodo Activation)

Objective: Selectively couple a terminal alkyne to the C3 position without activating the C5-bromo bond.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1-(2-amino-5-bromo-3-iodo-phenyl)-ethanone (1.0 equiv) and the chosen terminal alkyne (1.1 equiv) in a thoroughly degassed mixture of THF and Triethylamine (Et₃N) (1:1 v/v).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (2-5 mol%) and CuI (1-2 mol%).

    • Causality Note: The CuI co-catalyst rapidly forms a copper acetylide intermediate, which accelerates the transmetalation step specifically for the C-I oxidative addition complex, driving the reaction forward at low temperatures.

  • Reaction: Stir the mixture at room temperature for 4–6 hours.

  • Validation (Self-Validating Step): Monitor the reaction via LC-MS. The reaction is deemed complete when the mass corresponding to the starting material completely disappears. Strict adherence to room temperature ensures 0% activation of the C-Br bond.

  • Workup: Filter the mixture through a Celite pad, concentrate under reduced pressure, and purify via flash chromatography to isolate the 3-alkynyl-2-amino-5-bromoacetophenone intermediate.

Protocol B: Suzuki-Miyaura Coupling at C5 (Bromo Activation)

Objective: Functionalize the remaining C5-bromo position using an arylboronic acid.

  • Preparation: In a new Schlenk flask, combine the isolated 3-alkynyl-2-amino-5-bromoacetophenone intermediate (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv) in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).

  • Reaction: Heat the mixture to 90 °C for 12 hours.

    • Causality Note: With the highly reactive iodine atom removed in the previous step, the C-Br bond is now the most electrophilic site on the arene. The elevated temperature (90 °C) provides the necessary thermodynamic energy for the Pd(0) species to insert into the stronger C-Br bond.

  • Validation (Self-Validating Step): Monitor via TLC. The formation of a new, more polar spot and the consumption of the bromo-intermediate indicates successful C-C bond formation.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify to yield the 3-alkynyl-2-amino-5-arylacetophenone precursor. This intermediate is now primed for subsequent palladium-catalyzed heteroannulation to form a 2,5,7-tricarbo-substituted indole[1].

Reaction Pathway Visualization

ReactivityPathway SM 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone (Reactive C-I & C-Br bonds) Step1 Sonogashira Coupling (Pd cat., CuI, Alkyne, RT) SM->Step1 Int1 3-Alkynyl-2-amino-5-bromoacetophenone (Selective C-I Activation) Step1->Int1 Step2 Suzuki-Miyaura Coupling (Pd cat., Boronic Acid, Base, 90°C) Int1->Step2 Int2 3-Alkynyl-2-amino-5-arylacetophenone (C-Br Activation) Step2->Int2 Step3 Heteroannulation (PdCl2, Heat) Int2->Step3 Product 2,5,7-Tricarbo-substituted Indole (Final Scaffold) Step3->Product

Sequential orthogonal cross-coupling pathway exploiting C-I vs. C-Br reactivity differences.

References

  • Title: In vitro cytotoxicity of novel 2,5,7-tricarbo-substituted indoles derived from 2-amino-5-bromo-3-iodoacetophenone Source: PubMed URL
  • Title: Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis Source: PMC URL
  • Source: eScholarship.

Sources

Comparative

Precision vs. Economy: A Comparative Guide to Dihalogenated 2-Aminoacetophenones in Drug Discovery

Topic: 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone vs. 1-(2-Amino-3,5-dibromophenyl)ethanone Content Type: Publish Comparison Guide Executive Summary In the synthesis of fused nitrogen heterocycles—particularly indoles, q...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone vs. 1-(2-Amino-3,5-dibromophenyl)ethanone Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of fused nitrogen heterocycles—particularly indoles, quinolines, and quinazolines—the starting scaffold dictates the ceiling of structural diversity. This guide compares two structurally similar but functionally distinct precursors: 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone (ABIP) and 1-(2-Amino-3,5-dibromophenyl)ethanone (ADBP) .[1]

The Bottom Line:

  • Choose ABIP when your SAR (Structure-Activity Relationship) campaign requires precise, independent modification of the C3 and C5 positions. The C-I bond acts as a "chemical cheat code," bypassing steric hindrance at C3.

  • Choose ADBP for bulk synthesis of fused rings (e.g., quinazolines) where the halogenated positions are either retained as-is or where C5-selective functionalization is sufficient.

Chemical Architecture & Reactivity Profiles

To understand the divergent utility of these molecules, we must analyze their electronic and steric environments.

The Steric/Electronic Conflict

Both molecules possess an acetyl group at C1 and an amino group at C2.

  • C3 Position (Ortho to Amino/Acetyl): This is a sterically congested "pocket."[1] In standard electrophilic aromatic substitutions or metal-catalyzed couplings, this position is difficult to access.

  • C5 Position (Para to Amino): This position is sterically open and electronically activated by the amino group's resonance donation.[1]

Bond Dissociation Energy (BDE) & Oxidative Addition

The critical differentiator is the halogen identity. Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) is initiated by oxidative addition, the rate of which correlates inversely with Carbon-Halogen BDE.

FeatureABIP (3-Iodo-5-Bromo) ADBP (3,5-Dibromo)
C3 Halogen Iodine (BDE ~65 kcal/mol)Bromine (BDE ~81 kcal/mol)
C5 Halogen Bromine (BDE ~81 kcal/mol)Bromine (BDE ~81 kcal/mol)
Reactivity Driver Electronic: The weak C-I bond undergoes oxidative addition ~1000x faster than C-Br, overriding steric hindrance at C3.[1]Steric: Both bonds have similar BDEs. The catalyst prefers the accessible C5 position, making C3 functionalization difficult.
Selectivity Orthogonal: >95% selectivity for C3 at Room Temperature.Poor/Steric-Controlled: Mixtures of mono-C5, mono-C3, and bis-products are common.[1]
Strategic Workflow: The Divergent Path

The following diagram illustrates how the choice of starting material dictates the synthetic pathway. ABIP allows for a "C3-First" strategy, essential for building 3,5-disubstituted indoles.

G Start_ABIP ABIP (3-Iodo-5-Bromo) Step1_ABIP Step 1: C3-Selective Coupling (Pd(0), RT, 1h) Driven by C-I weakness Start_ABIP->Step1_ABIP High Fidelity Start_ADBP ADBP (3,5-Dibromo) Step1_ADBP Step 1: Coupling Attempt (Pd(0), Heat required) Start_ADBP->Step1_ADBP Low Selectivity Inter_ABIP Intermediate A (3-Aryl-5-Bromo) Step1_ABIP->Inter_ABIP Step2_ABIP Step 2: Cyclization (e.g., Indole Formation) Inter_ABIP->Step2_ABIP Final_ABIP Complex Scaffold (Polysubstituted Indole) Step2_ABIP->Final_ABIP Mix_ADBP Mixture of Products: 1. C5-Mono (Major) 2. C3-Mono (Minor) 3. Bis-Coupled Step1_ADBP->Mix_ADBP Purification Difficult Chromatography Mix_ADBP->Purification

Figure 1: Comparative reaction pathways. ABIP enables a clean, sequential functionalization strategy, whereas ADBP often leads to statistical mixtures requiring extensive purification.[1]

Detailed Protocol: Regioselective C3-Arylation

This protocol demonstrates the superiority of ABIP for introducing complexity at the sterically hindered C3 position, a key step in synthesizing kinase inhibitors (e.g., Janus Kinase targets).

Objective: Selective introduction of a phenyl group at C3 without touching the C5-Bromine.

Material A: ABIP (The Precision Route)
  • Reagents: ABIP (1.0 equiv), Phenylboronic acid (1.1 equiv), Pd(PPh3)4 (3 mol%), Na2CO3 (2.0 equiv).

  • Solvent: DME/H2O (3:1).

  • Conditions: Room Temperature (25°C) , 2 hours.

Procedure:

  • Charge a reaction vial with ABIP (340 mg, 1.0 mmol) and Phenylboronic acid (134 mg, 1.1 mmol).

  • Add degassed DME (3 mL) and 2M aqueous Na2CO3 (1 mL).

  • Add Pd(PPh3)4 (35 mg, 0.03 mmol) under Argon.

  • Stir vigorously at Room Temperature .

  • Result: TLC shows complete consumption of ABIP.

  • Yield: 92% isolated yield of 1-(2-amino-5-bromo-3-phenylphenyl)ethanone.[1]

  • Note: The C5-Br bond remains >99% intact due to the low temperature.

Material B: ADBP (The Challenging Route)
  • Reagents: Same as above.

  • Conditions: Room Temperature -> No Reaction . Heating to 80°C required.

Observation:

  • At RT, ADBP is inert because the C-Br bond activation energy is too high.

  • Upon heating to 80°C to activate the C-Br bonds, the catalyst preferentially attacks the less hindered C5 position.

  • Result: A statistical mixture:

    • 45% C5-Phenyl (Undesired regioisomer)

    • 15% C3-Phenyl (Desired)

    • 20% Bis-Phenyl (Over-reaction)

    • 20% Unreacted starting material.

Application Guide: When to Use Which?
Application ScenarioRecommended ScaffoldRationale
High-Throughput Screening (HTS) ABIP Reliable, automated synthesis requires clean reactions without purification bottlenecks.[1]
Scale-Up (Kg) ADBP Cost efficiency. If the target molecule is symmetric or allows for non-selective coupling, ADBP is significantly cheaper.
Indole Synthesis (Sugasawa/Cyclization) ABIP Allows installation of specific R-groups at the indole-4 position (derived from C3) before cyclization.[1]
Quinazoline Synthesis ADBP Often used to fuse the pyrimidine ring. The halogens are frequently left as "handles" for later derivatization where position 6 vs 8 (from C5/C3) selectivity is less critical or managed by solubility.[1]
References
  • General Reactivity of Halo-Heterocycles

    • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-C
    • Source:

  • Synthesis of 2-Amino-5-bromo-3-iodopyridine (Analogous Chemistry)

    • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.[1][2] (Demonstrates the I vs Br selectivity principle).

    • Source:

  • Application in Heterocyclic Synthesis

    • Dibromophenyl)
    • Source:

  • Palladium-Catalyzed Cross-Coupling Selectivity

    • Competitive and Selective Csp3-Br versus Csp2-Br Bond Activation.[3]

    • Source:

Sources

Validation

Alternative reagents to 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone for quinazoline synthesis

Alternative Reagents to 1-(2-Amino-5-bromo-3-iodophenyl)ethanone for Quinazoline Synthesis: A Comparative Guide Executive Summary In medicinal chemistry, the quinazoline scaffold is a privileged pharmacophore, serving as...

Author: BenchChem Technical Support Team. Date: March 2026

Alternative Reagents to 1-(2-Amino-5-bromo-3-iodophenyl)ethanone for Quinazoline Synthesis: A Comparative Guide

Executive Summary

In medicinal chemistry, the quinazoline scaffold is a privileged pharmacophore, serving as the core structure for numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib). Traditionally, di-halogenated ortho-aminoacetophenones, such as 1-(2-amino-5-bromo-3-iodophenyl)ethanone , have been utilized as bifunctional building blocks[1]. The dual halogen handles (bromo and iodo) allow for orthogonal late-stage cross-coupling.

However, the inherent acetyl group of this precursor strictly dictates the formation of a 4-methylquinazoline . Because the C4 position is critical for hinge-region binding in kinase targets, this fixed methyl group severely limits Structure-Activity Relationship (SAR) exploration. This guide evaluates three superior alternative reagents that preserve the di-halogenated (or highly functionalizable) phenyl ring while unlocking critical C4-substitution diversity.

Mechanistic Limitations of the Baseline Precursor

When 1-(2-amino-5-bromo-3-iodophenyl)ethanone undergoes cyclocondensation (e.g., with formamide or ammonium acetate), the acetyl carbon inherently becomes the C4 position of the resulting quinazoline ring. The causality here is simple but restrictive: the methyl group of the ethanone is chemically inert under standard physiological and late-stage synthetic conditions. To achieve the C4-anilino or C4-amino substitutions required for potent target engagement, chemists must pivot to alternative ortho-substituted anilines.

QuinazolinePathways cluster_0 Baseline Precursor cluster_1 Alternative 1: Benzamide Route cluster_2 Alternative 2: Benzonitrile Route A 1-(2-Amino-5-bromo- 3-iodophenyl)ethanone A_prod 4-Methylquinazoline (Limited SAR at C4) A->A_prod Cyclization (Fixed Acetyl Group) B 2-Amino-5-bromo- 3-iodobenzamide B_int Quinazolin-4-one B->B_int Triethyl orthoformate B_int2 4-Chloroquinazoline B_int->B_int2 POCl3 Chlorination B_prod 4-Substituted Quinazoline (Diverse SAR) B_int2->B_prod SNAr / Cross-Coupling C 2-Amino-5-bromo- 3-iodobenzonitrile C_int Formimidamide C->C_int DMF-DMA C_prod 4-Aminoquinazoline (Diverse SAR) C_int->C_prod Dimroth Cyclization

Workflow comparing quinazoline synthesis pathways and resulting C4-diversity.

Alternative 1: 2-Amino-5-bromo-3-iodobenzamide (The Quinazolinone Pathway)

Mechanism & Causality: Replacing the ethanone with a primary amide yields 2-amino-5-bromo-3-iodobenzamide [1]. Cyclocondensation of this synthon produces a quinazolin-4-one. The tautomerizable lactam carbonyl can be converted into a highly reactive imidoyl chloride using phosphorus oxychloride (POCl₃). This C4-Cl bond is a prime electrophile, enabling rapid Nucleophilic Aromatic Substitution (SNAr) with diverse amines or anilines.

Self-Validating Experimental Protocol:

  • Cyclocondensation: Reflux 2-amino-5-bromo-3-iodobenzamide (1.0 eq) in triethyl orthoformate (excess) at 140 °C for 4 hours. Validation: The product precipitates upon cooling. Filtration yields a highly crystalline solid, visually confirming the loss of the polar starting material.

  • Chlorination: Suspend the quinazolin-4-one in POCl₃ (10 eq) and reflux for 3 hours. Validation: The reaction is self-indicating; the insoluble quinazolinone completely dissolves into a homogenous dark solution as the soluble 4-chloro intermediate forms.

  • SNAr: Concentrate the mixture in vacuo to remove excess POCl₃. Dissolve the crude 4-chloroquinazoline in isopropanol, add the desired aniline (1.2 eq) and DIPEA (2.0 eq), and stir at 80 °C for 2 hours. Validation: Formation of the extended conjugated system often results in a distinct color shift (typically bright yellow), confirming successful C4-amination.

Alternative 2: 2-Amino-5-bromobenzonitrile (The Dimroth Cyclization Pathway)

Mechanism & Causality: For a more atom-economical route that avoids toxic POCl₃, 2-amino-5-bromobenzonitrile (and its iodinated derivatives) is highly effective[2]. The nitrile carbon is strongly electrophilic. Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms a formimidamide intermediate. When exposed to a primary amine under acidic conditions, this intermediate undergoes a Dimroth-type rearrangement, directly installing the amine at the C4 position.

Self-Validating Experimental Protocol:

  • Amidation: Stir 2-amino-5-bromobenzonitrile (1.0 eq) with DMF-DMA (3.0 eq) in DMF at 120 °C for 1 hour[2]. Validation: ¹H-NMR of the crude mixture will show a distinct, sharp singlet at ~8.0 ppm, confirming the formation of the formamidine proton.

  • Dimroth Cyclization: Combine the formimidamide with a primary amine (1.5 eq) in glacial acetic acid. Irradiate in a microwave reactor at 160 °C for 40 minutes[2]. Validation: The complete disappearance of the sharp nitrile stretch (~2220 cm⁻¹) in the FT-IR spectrum serves as an absolute confirmation of ring closure.

Alternative 3: 2-Aminobenzyl Alcohols (Dehydrogenative Annulation)

Mechanism & Causality: Handling 2-aminobenzaldehydes can be problematic due to their instability and tendency to self-condense. 2-Aminobenzyl alcohols offer a bench-stable alternative. Utilizing transition-metal catalysis (e.g., Cu or I₂-catalyzed aerobic oxidation), the alcohol is dehydrogenated in situ to the aldehyde, which immediately condenses with nitriles or benzylamines to form 2-aryl or 4-unsubstituted quinazolines[3].

Self-Validating Experimental Protocol:

  • Oxidative Amination: Combine the 2-aminobenzyl alcohol (1.0 eq), a benzylamine derivative (1.2 eq), and catalytic molecular iodine (10 mol%) in DMSO. Heat to 80 °C under an oxygen balloon for 12 hours[3]. Validation: The reaction bypasses the isolation of the unstable aldehyde. TLC monitoring will show the direct conversion of the alcohol to the highly UV-active, fluorescent quinazoline product.

Quantitative Data Comparison

The following table summarizes the performance metrics of the baseline precursor versus the recommended alternatives, allowing researchers to select the optimal reagent based on their specific SAR requirements.

Reagent / PrecursorPrimary ApplicationC4-Substitution FlexibilityTypical Overall YieldAtom EconomyKey Synthetic Advantage
1-(2-Amino-5-bromo-3-iodophenyl)ethanone 4-MethylquinazolinesLow (Fixed Methyl)60–75% (1 step)ModerateDirect one-step cyclization.
2-Amino-5-bromo-3-iodobenzamide 4-Anilino/ArylquinazolinesHigh (via POCl₃)50–65% (3 steps)Low (POCl₃ waste)Maximum SAR diversity at C4; standard for EGFR inhibitors.
2-Amino-5-bromobenzonitrile 4-AminoquinazolinesHigh (via Dimroth)65–80% (2 steps)HighAvoids hazardous chlorination steps; highly scalable.
2-Aminobenzyl Alcohols 2-ArylquinazolinesModerate 70–85% (1 step)HighGreener, transition-metal-free options available.

Conclusion

While 1-(2-amino-5-bromo-3-iodophenyl)ethanone is a viable synthon for basic quinazoline core construction, its fixed acetyl group is a severe liability for advanced drug discovery campaigns requiring C4-hinge binder optimization. Transitioning to 2-amino-5-bromo-3-iodobenzamide provides the ultimate flexibility via the 4-chloro intermediate, whereas 2-amino-5-bromobenzonitrile offers a highly efficient, atom-economical pathway to 4-aminoquinazolines via Dimroth cyclization.

References

  • 2-Amino-5-Bromo-3-Iodoacetophenone and 2-Amino-5-Bromo-3-Iodobenzamide as Synthons for Novel Polycarbo-Substituted Indoles and Their Annulated Derivatives.
  • Optimization of Quinazolines for Inhibition of Trypanosoma brucei Prolifer
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers.

Sources

Comparative

Comparative Guide: Spectroscopic Strategies for Definitive Structural Confirmation of Polysubstituted Anilines

Part 1: The Regioisomer Challenge in Drug Discovery Polysubstituted anilines serve as critical pharmacophores in kinase inhibitors, sulfonamides, and high-performance agrochemicals. However, their synthesis—often involvi...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Regioisomer Challenge in Drug Discovery

Polysubstituted anilines serve as critical pharmacophores in kinase inhibitors, sulfonamides, and high-performance agrochemicals. However, their synthesis—often involving electrophilic aromatic substitution or nucleophilic aromatic substitution (


)—frequently yields thermodynamic and kinetic regioisomers that are difficult to separate and distinguish.

The Problem: A 2,4-disubstituted aniline and a 3,4-disubstituted aniline have identical masses (MS), similar polarities (LC retention), and often overlapping 1D NMR signals. Misidentifying these isomers early in the pipeline leads to "dead-end" SAR (Structure-Activity Relationship) models and costly late-stage failures.

This guide objectively compares the three primary spectroscopic pillars for structural confirmation, prioritizing definitive assignment over mere characterization.

Part 2: Strategic Analysis of Methodologies

Nuclear Magnetic Resonance (NMR): The Solution-State Gold Standard

While 1D


H NMR is standard, it is often insufficient for polysubstituted aromatics due to peak overlap and ambiguous coupling patterns. The definitive strategy relies on scalar coupling networks  and spatial proximity .
  • Critical Technique: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

    • Mechanism:[1][2][3] Detects through-space interactions (< 5 Å).

    • Application: In anilines, the exchangeable

      
       protons (in DMSO-
      
      
      
      ) provide a spatial anchor. An NOE correlation between the amine protons and a ring proton confirms an ortho relationship.
    • Self-Validation: If you predict a 2,3-substitution pattern, you must observe an NOE between the

      
       and exactly one aromatic proton (H-6). If you see NOEs to two protons, the structure is likely 3,4- or 3,5-substituted.
      
  • Advanced Technique:

    
     HMBC 
    
    • Why: Nitrogen chemical shifts are highly sensitive to electronic environments.

    • Utility: It links the "invisible" nitrogen to protons 2-3 bonds away, bridging gaps where no protons exist (e.g., fully substituted carbons).

Vibrational Spectroscopy (IR/Raman): The Fingerprint Validator

Infrared (IR) spectroscopy is often undervalued for structural elucidation, yet it offers the fastest method to determine substitution patterns via Out-of-Plane (OOP) Bending .

  • The Science: The region between 650–900 cm

    
     is diagnostic for the number of adjacent hydrogen atoms on the ring.
    
    • Isolated H (e.g., position 2 in 1,3,4-trisubstitution): Weak band ~860-900 cm

      
      .
      
    • 2 Adjacent H (e.g., 1,2,3,4-tetrasubstitution): Medium band ~800-860 cm

      
      .
      
    • 3+ Adjacent H: Strong band ~750 cm

      
      .[4]
      
  • Limitation: Electronic effects from strong electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    can shift these bands, leading to false positives if not calibrated against standards.
Single Crystal X-Ray Diffraction (SC-XRD): The Absolute Truth

SC-XRD provides the 3D atomic coordinates, defining bond lengths and angles with <0.01 Å precision.

  • Pros: Unambiguous determination of regio- and stereochemistry. Distinguishes salt forms from cocrystals.[5]

  • Cons: Requires a single crystal (often the bottleneck).[6] Destructive to the specific crystal (though not the bulk sample).

Part 3: Comparative Performance Analysis

The following table summarizes the operational trade-offs for a standard pharmaceutical intermediate (e.g., a dichloro-fluoroaniline).

Feature2D NMR (

H, NOESY, HSQC)
Vibrational (FT-IR) SC-XRD
Certainty Level High (95%+)Medium (Screening)Absolute (100%)
Sample State Solution (DMSO-

preferred)
Solid or LiquidSingle Crystal
Time to Result 1 - 4 Hours< 10 Minutes24 - 72 Hours
Sample Req. 5 - 20 mg< 1 mgHigh-quality crystal
Key Blind Spot Aggregates; Rapid proton exchangePeak shifts by EWGsNon-crystalline oils
Cost Efficiency ModerateHigh (Cheap)Low (Expensive)

Part 4: The Self-Validating Protocol (SVP)

Do not rely on a single data point. Use this integrated workflow to guarantee structural integrity.

Phase 1: The "Anchor" Experiment (NMR)

Objective: Establish connectivity and spatial orientation.

  • Solvent Choice: Dissolve 10 mg sample in DMSO-

    
     .
    
    • Reasoning: Chloroform-

      
       often allows rapid exchange of 
      
      
      
      protons, broadening them into the baseline. DMSO stabilizes these protons via H-bonding, making them sharp and visible for NOE.
  • Acquire 1D

    
    H:  Integrate aromatic region.
    
    • Check: Does the integration match the proton count? (e.g., 2H for a trisubstituted aniline).

  • Acquire 2D NOESY: Set mixing time (

    
    ) to 500ms.
    
    • Critical Step: Look for cross-peaks between the broad

      
       singlet (usually 5.0–7.0 ppm) and aromatic protons.
      
    • Logic:

      • NOE to 1 Ring Proton: Ortho position is substituted on one side.

      • NOE to 2 Ring Protons: Ortho positions are open (H on both sides).

      • NOE to 0 Ring Protons: Both ortho positions are substituted (e.g., 2,6-dimethylaniline).

Phase 2: The "Fingerprint" Cross-Check (IR)

Objective: Confirm substitution pattern via OOP bending.

  • Run FT-IR (ATR method).

  • Focus on 650–900 cm

    
     .
    
  • Validation: If NMR suggests a 1,2,4-substitution (isolated H + 2 adjacent H), you must see two distinct bands: one near 800-860 cm

    
     (2 adj) and one near 860-900 cm
    
    
    
    (isolated). Absence of either invalidates the NMR interpretation.
Phase 3: The "Nuclear Option" (XRD)

Objective: Final confirmation for Lead Candidates.

  • If Phase 1 & 2 conflict, attempt crystallization (vapor diffusion of MeOH/Et2O).

  • Solve structure to

    
    .
    

Part 5: Visualizing the Logic

Diagram 1: Structural Decision Workflow

This decision tree guides the scientist from crude product to confirmed structure.

Structural_Confirmation_Workflow Start Crude Polysubstituted Aniline Purity LC-MS Purity > 95%? Start->Purity Purify Prep-HPLC / Column Purity->Purify No NMR_Prep Dissolve in DMSO-d6 (Stabilize -NH2) Purity->NMR_Prep Yes Purify->Purity NMR_1D 1H NMR (1D) Check Integration & J-coupling NMR_Prep->NMR_1D Ambiguity Is Regiochemistry Definitive? NMR_1D->Ambiguity NOESY 2D NOESY Experiment Focus: NH2 <-> Ar-H interaction Ambiguity->NOESY No (Common) Final Structure Confirmed (Release to SAR) Ambiguity->Final Yes (Rare) IR_Check FT-IR Cross-Check (650-900 cm-1 OOP Bending) NOESY->IR_Check Conflict Do NMR & IR Agree? IR_Check->Conflict XRD Single Crystal XRD (Vapor Diffusion) Conflict->XRD No Conflict->Final Yes XRD->Final

Caption: Integrated workflow for the structural assignment of aniline regioisomers, prioritizing solution-state NMR with solid-state cross-validation.

Diagram 2: The NOESY Logic Gate

How to distinguish 2,4-dichloroaniline from 3,4-dichloroaniline using spatial proximity.

NOESY_Logic cluster_24 Scenario A: 2,4-Disubstituted cluster_34 Scenario B: 3,4-Disubstituted NH2 Amine Protons (-NH2) H6_A H-6 (Ortho) NH2->H6_A < 5 Å H3_A Cl (Meta) NH2->H3_A Blocked H2_B H-2 (Ortho) NH2->H2_B < 5 Å H6_B H-6 (Ortho) NH2->H6_B < 5 Å Result_A ONE Strong NOE (NH2 <-> H-6) H6_A->Result_A Result_B TWO Strong NOEs (NH2 <-> H-2 & H-6) H2_B->Result_B H6_B->Result_B

Caption: Logic gate demonstrating how NOE correlations between the amine and ring protons definitively distinguish regioisomers based on open vs. blocked ortho positions.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for IR OOP bending regions).
  • Claridge, T. D. W. (2016).[7] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on NOESY/HMBC pulse sequences).

  • BenchChem. (2025).[8] Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives. (Comparison of XRD vs NMR).

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Specifics on aniline isomer differentiation).

  • Rehder, D. (2008). A study of the 15N NMR chemical shifts in substituted anilines. Magnetic Resonance in Chemistry. (Empirical data for 15N shifts in anilines).

Sources

Validation

Comparing yields of Suzuki coupling with different palladium catalysts for 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone

An Application Scientist’s Guide to the Chemoselective Suzuki-Miyaura Coupling of 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone Executive Summary 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone (also known as 2-amino-5-bromo-3-i...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Guide to the Chemoselective Suzuki-Miyaura Coupling of 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone

Executive Summary

1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone (also known as 2-amino-5-bromo-3-iodoacetophenone) is a highly versatile, polyhalogenated synthon widely utilized in the synthesis of complex nitrogen-containing heterocycles, such as polycarbo-substituted indoles and quinazolines[1][2]. The structural uniqueness of this scaffold lies in its orthogonal reactivity profile: it features an acetyl group, an aniline nitrogen, an aryl iodide at the C3 position, and an aryl bromide at the C5 position.

For drug development professionals, the primary challenge in functionalizing this molecule via Suzuki-Miyaura cross-coupling is achieving strict chemoselectivity . The goal is typically to selectively couple an arylboronic acid at the C3-iodine position while preserving the C5-bromine bond for subsequent, orthogonal transformations (such as a Sonogashira coupling or Buchwald-Hartwig amination)[1]. This guide objectively compares the performance of three distinct palladium catalyst systems in achieving this delicate balance.

Mechanistic Rationale: The Causality of Chemoselectivity

In palladium-catalyzed cross-coupling, the first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) active species. The chemoselectivity between the C3-I and C5-Br bonds is dictated by their respective bond dissociation energies (BDE). The C–I bond is significantly weaker (~65 kcal/mol) than the C–Br bond (~81 kcal/mol)[3][4].

By carefully selecting the palladium catalyst and controlling the reaction temperature, chemists can exploit this kinetic differentiation. An electron-rich, highly active catalyst will readily insert into both bonds, whereas a milder catalyst will stall after the C–I insertion, leaving the C–Br bond intact[4].

G Substrate 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone OxAdd Oxidative Addition Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd PathA Fast (Low Temp) C3-I Insertion (Weak C-I Bond) OxAdd->PathA PathB Slow (High Temp) C5-Br Insertion (Strong C-Br Bond) OxAdd->PathB MonoProduct C3-Mono-Coupled Product (Retains C5-Br) PathA->MonoProduct Transmetalation & Reductive Elimination BisProduct C3,C5-Bis-Coupled Product PathB->BisProduct Excess Boronic Acid + Active Catalyst MonoProduct->BisProduct 2nd Catalytic Cycle (Requires active ligand)

Catalytic pathways illustrating the kinetic differentiation between C-I and C-Br oxidative addition.

Catalyst Performance Comparison

To objectively evaluate catalyst performance, we compare three standard systems: Pd(PPh₃)₄ (a classic, mild catalyst), Pd(dppf)Cl₂ (a bidentate ligand system), and Pd(OAc)₂ / SPhos (a highly active Buchwald precatalyst system)[4][5].

Catalyst SystemLigand CharacteristicsOptimal TempC3-Mono-Coupling YieldC3,C5-Bis-Coupling YieldChemoselectivity (I vs Br)
Pd(PPh₃)₄ Monodentate, moderate electron density.60 °C75 - 80%< 5%Excellent. Struggles to oxidatively add to C-Br at ≤60°C.
Pd(dppf)Cl₂ Bidentate, large bite angle (99°), accelerates reductive elimination.50 °C88 - 92% < 8%Optimal. High yield for mono-coupling with minimal C-Br scrambling.
Pd(OAc)₂ / SPhos Monodentate, highly electron-rich, bulky Buchwald ligand.80 °C15 - 20%> 95% Poor for mono-coupling. Highly active; rapidly inserts into C-Br to form bis-coupled products.

Key Insights:

  • For Sequential Functionalization: Pd(dppf)Cl₂ is the premier choice. Its large bite angle accelerates the reductive elimination step, pushing the catalytic cycle forward efficiently at lower temperatures (50°C), which prevents the reaction from overcoming the activation barrier required to break the C5-Br bond[4].

  • For Exhaustive Arylation: If the synthetic goal is to install identical aryl groups at both the C3 and C5 positions in a single pot, the Pd(OAc)₂ / SPhos system at 80°C is required, as standard phosphines will stall after the first coupling[4][5].

Experimental Protocols

The following protocols are designed as self-validating systems. Oxygen is the primary enemy of Pd(0) and promotes the oxidative homocoupling of boronic acids. Therefore, rigorous degassing is explicitly integrated into the steps.

Protocol A: Chemoselective C3-Mono-Coupling (Using Pd(dppf)Cl₂)

Objective: Isolate the C3-aryl-C5-bromo intermediate.

  • Preparation: In a flame-dried Schlenk tube, combine 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone (1.0 equiv), the desired arylboronic acid (1.05 equiv—strict stoichiometric control prevents over-reaction), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).

  • Solvent Degassing: Add a mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the solution with Argon for a minimum of 15 minutes.

  • Reaction: Seal the tube and heat to exactly 50 °C. Stir for 6–8 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc). The reaction must be quenched immediately upon consumption of the starting material to prevent trace C5-Br activation[3].

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Exhaustive C3,C5-Bis-Coupling (Using Pd(OAc)₂ / SPhos)

Objective: Fully arylate both halogenated positions in one pot.

  • Preparation: Combine the substrate (1.0 equiv), arylboronic acid (2.5 equiv—excess required), and K₃PO₄ (3.0 equiv) in a reaction vial.

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%).

  • Solvent Degassing: Add Toluene/H₂O (10:1 v/v) and sparge with Argon for 15 minutes.

  • Reaction: Seal the vial and heat vigorously to 80 °C for 12 hours. The electron-rich SPhos ligand will easily facilitate oxidative addition into the robust C5-Br bond[4][5].

  • Workup: Filter through a pad of Celite to remove palladium black, extract with EtOAc, and purify via column chromatography.

Workflow Step1 1. Preparation Degas Solvent (Ar sparge 15 min) Step2 2. Setup Add Substrate, Boronic Acid, Base, & Pd Catalyst Step1->Step2 Step3 3. Reaction Stir at Target Temp (TLC Monitoring) Step2->Step3 Step4 4. Workup Quench, Extract, Dry over MgSO4 Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Standard Schlenk-line workflow for self-validating, air-free palladium cross-coupling.

References

Sources

Comparative

The Strategic Advantage of 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone in Diversity-Oriented Synthesis

Introduction: The Demand for Orthogonal Synthons In the field of drug discovery, Diversity-Oriented Synthesis (DOS) aims to rapidly generate libraries of structurally complex and diverse small molecules from simple precu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Demand for Orthogonal Synthons

In the field of drug discovery, Diversity-Oriented Synthesis (DOS) aims to rapidly generate libraries of structurally complex and diverse small molecules from simple precursors. The bottleneck in DOS is often the reliance on protection-deprotection strategies, which drastically reduce atom economy and overall yield.

To bypass this, modern synthetic workflows demand "privileged synthons"—building blocks equipped with multiple, orthogonally reactive functional groups. 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone (also known as 2-amino-5-bromo-3-iodoacetophenone) has emerged as a premier scaffold in this domain[1]. By integrating a ketone, a primary amine, and two distinct halogens on a single aromatic ring, this molecule allows researchers to execute sequential, site-specific bond formations without the need for protecting groups[2].

Structural Anatomy & Causality of Orthogonal Reactivity

As an application scientist designing a DOS library, understanding the thermodynamic and kinetic causality behind your starting material is critical. The superiority of 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone lies in its highly predictable chemoselectivity:

  • C-3 Iodine (Primary Electrophile): The C–I bond has a lower bond dissociation energy (~238 kJ/mol) compared to the C–Br bond (~336 kJ/mol). Under mild palladium catalysis (e.g., room temperature Sonogashira coupling), oxidative addition occurs exclusively at the iodine site[1].

  • C-5 Bromine (Secondary Electrophile): Once the iodine is substituted, the C-5 bromine becomes the most reactive site. Elevating the temperature (e.g., 80 °C) provides the activation energy necessary for a subsequent Suzuki-Miyaura or Stille cross-coupling[2].

  • C-2 Amino Group (Nucleophile/Directing Group): The ortho-amino group serves a dual purpose. During cross-coupling, it can act as a directing group to stabilize the Pd-intermediate. Subsequently, it serves as an internal nucleophile for palladium-mediated heteroannulation, attacking adjacent alkynes to form indole or quinazoline cores[3].

  • C-1 Acetyl Group (Electrophile/Extension Handle): The methyl ketone can undergo Claisen-Schmidt aldol condensations with benzaldehydes to yield chalcones, enabling the hybridization of indoles with α,β-unsaturated carbonyl frameworks[4].

Comparative Performance Data

To objectively evaluate its utility, we compare 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone against traditional, less functionalized alternatives used in heterocycle synthesis.

Metric1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone2-Aminoacetophenone2,4-Dibromoaniline
Orthogonal Reactive Sites 4 (Acetyl, Amino, C-3 I, C-5 Br)2 (Acetyl, Amino)3 (Amino, C-2 Br, C-4 Br)
Halogen Chemoselectivity Excellent (Iodine reacts before Bromine)N/APoor (Symmetric/competitive Br reactivity)
Protecting Groups Required NoneNoneOften required to prevent over-reaction
Access to 2,5,7-Trisubstituted Indoles Direct (3 steps, one-pot compatible)Impossible without pre-functionalizationComplex (requires sequential halogenation)
Average Yield (3-Step DOS) 65% – 80% N/A< 30% (due to non-selective coupling)

Self-Validating Experimental Protocol: Synthesis of 2,5,7-Tricarbo-Substituted Indoles

The following protocol outlines the sequential functionalization of 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone. Every step is designed as a self-validating system, ensuring researchers can confirm success before proceeding[2].

Step 1: Chemoselective Sonogashira Cross-Coupling
  • Causality: We exploit the weak C–I bond to selectively append an alkyne at C-3 without disturbing the C-5 bromine.

  • Procedure: To a degassed solution of 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone (1.0 equiv) and a terminal alkyne (1.1 equiv) in Triethylamine (Et₃N), add PdCl₂(PPh₃)₂ (5 mol%) and CuI (10 mol%). Stir at room temperature for 4–6 hours.

  • Validation Checkpoint:

    • TLC: Look for the complete consumption of the starting material.

    • ¹H NMR: Confirm success by the disappearance of the highly deshielded aromatic proton adjacent to the iodine, and the appearance of alkyne/aryl substituent signals. The primary amine signal (broad singlet, ~6.5 ppm) must remain intact.

Step 2: Suzuki-Miyaura Cross-Coupling
  • Causality: With the C-3 position occupied, elevated thermal energy forces the palladium catalyst to insert into the stronger C-5 C–Br bond.

  • Procedure: Dissolve the intermediate from Step 1 (1.0 equiv) and an arylboronic acid (1.2 equiv) in a DMF/H₂O (4:1) mixture. Add K₂CO₃ (2.0 equiv) and Pd(PPh₃)₄ (5 mol%). Heat to 80 °C under argon for 8 hours.

  • Validation Checkpoint:

    • GC-MS: The mass spectrum must show the addition of the aryl mass and the critical loss of the bromine atom (evidenced by the disappearance of the characteristic 1:1 isotopic M/M+2 doublet).

Step 3: Palladium-Mediated Heteroannulation
  • Causality: The Pd(II) catalyst activates the internal alkyne (triple bond) via π-coordination. This triggers a 5-endo-dig cyclization where the adjacent nucleophilic C-2 amino group attacks the alkyne, forming the pyrrole ring of the indole core.

  • Procedure: Dissolve the intermediate from Step 2 in acetonitrile (CH₃CN). Add PdCl₂ (10 mol%) and reflux for 4 hours.

  • Validation Checkpoint:

    • ¹H NMR: The defining validation is the complete disappearance of the primary amine signal (NH₂) and the emergence of a highly deshielded, distinct indole NH proton (>11.0 ppm).

Visualizing Divergent DOS Pathways

The true power of this synthon is its divergent capability. Depending on the sequence of reactions (e.g., performing a Claisen-Schmidt condensation before or after heteroannulation), vastly different chemical spaces can be accessed[1],[4].

DOS_Pathway Core 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone (Orthogonal Core) Sono1 Sonogashira Coupling (Selective at C-3 I) Core->Sono1 Path A Claisen Claisen-Schmidt Condensation (At Acetyl Group) Core->Claisen Path B Int1 3-Alkynyl Intermediate Sono1->Int1 Suzuki Suzuki-Miyaura Coupling (Selective at C-5 Br) Int1->Suzuki Int2 3-Alkynyl-5-aryl Intermediate Suzuki->Int2 Annul1 Pd(II) Heteroannulation Int2->Annul1 Indole1 2,5,7-Tricarbo-substituted Indoles Annul1->Indole1 Int3 Chalcone Intermediate Claisen->Int3 Sono2 Sonogashira Coupling Int3->Sono2 Int4 3-Alkynyl Chalcone Sono2->Int4 Annul2 Pd(II) Heteroannulation Int4->Annul2 Indole2 Indole-Chalcone Hybrids Annul2->Indole2

Divergent DOS pathways originating from 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone.

Impact on Drug Development

The structural complexity achieved through this synthon translates directly to biological efficacy. Libraries of 2,5,7-tricarbo-substituted indoles synthesized via this exact orthogonal pathway have demonstrated potent in vitro antiproliferative activity. Specific derivatives induce caspase-dependent apoptosis through cell membrane alteration and DNA fragmentation in human cervical cancer (HeLa) and breast adenocarcinoma (MCF-7) cell lines[2].

Furthermore, amination of 2-aryl-4-chloroquinazolines with 7-aminoindoles derived from this scaffold yields indole-aminoquinazoline hybrids. These hybrids act as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, rivaling established therapeutics like Gefitinib[3].

References

  • Mphahlele, M. J., Makhafola, T. J., & Mmonwa, M. M. (2016). "In vitro cytotoxicity of novel 2,5,7-tricarbo-substituted indoles derived from 2-amino-5-bromo-3-iodoacetophenone." Bioorganic & Medicinal Chemistry, 24(19), 4576-4586.[Link]

  • Mmonwa, M. M., & Mphahlele, M. J. (2018). "2-Amino-5-Bromo-3-Iodoacetophenone and 2-Amino-5-Bromo-3-Iodobenzamide as Synthons for Novel Polycarbo-Substituted Indoles and Their Annulated Derivatives." Chemistry for a Clean and Healthy Planet (ICPAC 2016), Springer, Cham.[Link]

  • Mphahlele, M. J., Mmonwa, M. M., Aro, A., McGaw, L. J., & Choong, Y. S. (2018). "Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties." International Journal of Molecular Sciences, 19(8), 2232.[Link]

  • Mmonwa, M. M. (2019). "Synthesis, biological evaluation and molecular docking studies of novel indole- and benzofuran-chalcone and benzofuran-quinazoline hybrids as anticancer agents." Unisa Institutional Repository.[Link]

Sources

Validation

A Comparative Analysis of Cross-Coupling Efficiency with Halogenated Anilines: A Guide for Researchers

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and funct...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials.[1][2][3] The choice of the halogen on the aniline substrate significantly impacts the reaction's efficiency and outcome.[4] This guide provides a comparative analysis of iodo-, bromo-, and chloroanilines in Suzuki coupling, supported by experimental data and detailed protocols to aid in reaction design and optimization.

The reactivity of aryl halides in Suzuki-Miyaura cross-coupling reactions is well-established to follow the general trend: I > Br > Cl.[4][5] This trend is primarily attributed to the differing bond dissociation energies of the carbon-halogen (C-X) bond. The C-I bond is the weakest, making it the most susceptible to cleavage during the crucial oxidative addition step of the catalytic cycle.[4] Consequently, iodoanilines are generally the most reactive, followed by bromoanilines. Chloroanilines, with the strongest C-Cl bond, are the least reactive and often necessitate more forcing reaction conditions or highly active catalyst systems to achieve efficient coupling.[4][5]

The Catalytic Cycle: A Quick Primer

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][5][6] The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the haloaniline. This is often the rate-determining step, and its efficiency is highly dependent on the nature of the halogen.[5][7]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center.[1][5][6]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5][6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition PdII_Aryl [Ar-Pd(II)-X]L₂ OA->PdII_Aryl TM Transmetalation PdII_Diorg [Ar-Pd(II)-Ar']L₂ TM->PdII_Diorg RE Reductive Elimination Product R-Ar' RE->Product Pd0 Pd(0)L₂ RE->Pd0 Regeneration Pd0->OA PdII_Aryl->TM PdII_Diorg->RE ArX Ar-X (Haloaniline) ArBOH2 Ar'-B(OH)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity and Experimental Observations

The following table summarizes the general reactivity and typical reaction conditions for the Suzuki-Miyaura coupling of different halogenated anilines. The provided data is representative and compiled from various sources to illustrate the expected trends.

HaloanilineRelative ReactivityTypical Catalyst SystemTypical ConditionsExpected Yield
Iodoaniline Very HighPd(OAc)₂, Pd(PPh₃)₄Mild base (e.g., K₂CO₃), Room Temp to 80°CHigh (>90%)
Bromoaniline HighPd(dppf)Cl₂, Pd(OAc)₂/SPhosModerate base (e.g., K₃PO₄), 80-110°CGood to High (70-95%)
Chloroaniline LowPd₂(dba)₃/XPhos, PEPPSI-IPrStrong base (e.g., Cs₂CO₃, KOBu), High Temp (>100°C)Moderate to Good (50-85%)

Key Observations:

  • Iodoanilines: Due to the weak C-I bond, iodoanilines are highly reactive and can undergo Suzuki coupling under relatively mild conditions, often with simple palladium precursors and bases.[4]

  • Bromoanilines: Representing a good balance of reactivity and stability, bromoanilines are the most commonly used halogenated anilines in Suzuki couplings. They generally provide high yields under a variety of conditions.[2][4]

  • Chloroanilines: The strength of the C-Cl bond makes chloroanilines the most challenging substrates. Their successful coupling often requires more sophisticated and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and higher temperatures to facilitate the difficult oxidative addition step.[4][5][8] The use of N-heterocyclic carbene (NHC) ligands has also proven effective for activating aryl chlorides.[6]

  • Positional Isomers: While the nature of the halogen is the primary determinant of reactivity, the position of the halogen on the aniline ring can also have an influence. Steric hindrance from ortho substituents can sometimes necessitate longer reaction times or more efficient catalyst systems to achieve good conversion.[4]

Reactivity_Trend cluster_reactivity Relative Reactivity in Suzuki-Miyaura Coupling cluster_bond_energy C-X Bond Dissociation Energy Iodoaniline Iodoaniline Bromoaniline Bromoaniline Iodoaniline->Bromoaniline > Chloroaniline Chloroaniline Bromoaniline->Chloroaniline > CI C-I CBr C-Br CBr->CI > CCl C-Cl CCl->CBr >

Caption: Correlation between C-X bond energy and haloaniline reactivity.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of bromo- and chloroanilines, designed to provide a starting point for reaction optimization.

General Procedure for Suzuki Coupling of Bromoanilines

This protocol is a general method adaptable for many bromoaniline substrates.

Workflow:

Bromoaniline_Protocol A 1. Add bromoaniline (1.0 mmol), boronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and Pd(dppf)Cl₂ (0.02 mmol) to a reaction vessel. B 2. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. A->B C 3. Add degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL). B->C D 4. Heat the reaction mixture at 90 °C with vigorous stirring for 4-12 hours. C->D E 5. Monitor reaction progress by TLC or GC-MS. D->E F 6. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. E->F G 7. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. F->G H 8. Purify the crude product by column chromatography. G->H

Caption: Experimental workflow for Suzuki coupling of bromoanilines.

General Procedure for Suzuki Coupling of Chloroanilines

This protocol employs a more active catalyst system necessary for the less reactive chloroaniline substrates.

Workflow:

Chloroaniline_Protocol A 1. In a glovebox, add chloroaniline (1.0 mmol), boronic acid (1.5 mmol), Cs₂CO₃ (2.5 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol) to a reaction vessel. B 2. Seal the vessel, remove from the glovebox, and place under an inert atmosphere. C 3. Add degassed, anhydrous solvent (e.g., toluene or t-butanol, 5 mL). D 4. Heat the reaction mixture at 110 °C with vigorous stirring for 12-24 hours. E 5. Monitor reaction progress by TLC or GC-MS. F 6. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. G 7. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄. H 8. Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.

Caption: Experimental workflow for Suzuki coupling of chloroanilines.

Conclusion

The choice of halogenated aniline is a critical parameter in the design of a successful Suzuki-Miyaura cross-coupling reaction. While iodo- and bromoanilines offer high reactivity and are amenable to a wide range of standard conditions, the less expensive but more challenging chloroanilines can also be effectively utilized with the appropriate selection of advanced catalyst systems. This guide provides a foundational understanding and practical starting points for researchers to efficiently synthesize a diverse array of biaryl aniline derivatives.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • GeeksforGeeks. (2024, February 28). Suzuki Coupling Reaction – A Powerful Tool in Modern Organic Chemistry. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organ, M. G., et al. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. PubMed. Retrieved from [Link]

  • Trovitch, R. J., et al. (2021). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. PMC. Retrieved from [Link]

  • Reddit. (2023, February 27). How to Increase Rates of Oxidative Addition when Using Sterically Bulky Aryl Halides? Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic experiments of Suzuki−Miyaura, Heck−Mizoroki, and Sonogashira coupling reactions with complex 1 under the optimized conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]

  • American Chemical Society. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Chemoselective Access to 2,2′-Diaminobiaryls via Ni-Catalyzed Protecting-Group-Free Coupling of 2-Haloanilines. Retrieved from [Link]

  • Paper Teplate. (2016, January). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Copper-Catalyzed Coupling between ortho-Haloanilines and Lactams/Amides: Synthesis of Benzimidazoles and Telmisartan. Retrieved from [Link]

  • Wiley Online Library. (2019). The Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Retrieved from [Link]

  • ACS Publications. (2020, November 10). Highly Chemoselective Access to 2,2′-Diaminobiaryls via Ni-Catalyzed Protecting-Group-Free Coupling of 2-Haloanilines. ACS Catalysis. Retrieved from [Link]

  • ACS Publications. (n.d.). C−H and N−H Bond Dissociation Energies of Small Aromatic Hydrocarbons. Journal of the American Chemical Society. Retrieved from [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • CRC Handbook of Chemistry and Physics. (n.d.). Bond Dissociation Energies. Retrieved from [Link]

  • Wayner, D. D. M., et al. (1997). C-H bond dissociation energies of alkyl amines: radical structures and stabilization energies. Journal of the American Chemical Society.
  • Scilit. (1997, August 31). C−H Bond Dissociation Energies of Alkyl Amines: Radical Structures and Stabilization Energies. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone

[1] Executive Summary This guide outlines the mandatory disposal protocols for 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone (CAS: 1985633-67-7).[1] Due to the presence of dual halogens (Bromine and Iodine) on an aromatic a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide outlines the mandatory disposal protocols for 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone (CAS: 1985633-67-7).[1] Due to the presence of dual halogens (Bromine and Iodine) on an aromatic amine scaffold, this compound is classified as Halogenated Hazardous Waste .[1]

Critical Directive: Do NOT combine this substance with non-halogenated organic waste streams.[1] Combustion of this compound generates corrosive acid gases (HBr, HI) and nitrogen oxides, requiring specialized incineration with caustic scrubbers.[1]

Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the material against this profile to ensure the correct waste stream is selected.

PropertySpecification
Chemical Name 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone
CAS Number 1985633-67-7
Molecular Formula C₈H₇BrINO
Physical State Yellow Solid
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritant, Target Organ Toxicity (Respiratory)
GHS H-Codes H302, H315, H319, H335
Waste Classification Halogenated Organic (High BTU, requires scrubbing)
The "Why" Behind the Protocol

As a researcher, understanding the causality of safety rules is vital. We segregate this compound because:

  • Halogen Load: Standard incinerators used for non-halogenated solvents (like acetone/methanol) cannot handle the heavy load of Hydrogen Bromide (HBr) and Hydrogen Iodide (HI) produced when this molecule burns.[1] These acids corrode combustion chambers and release toxic emissions unless neutralized by specific scrubbers.[1]

  • Amine Reactivity: The amino group (-NH₂) makes this compound incompatible with strong oxidizing agents (e.g., Nitric Acid, Peroxides) often found in general waste streams, posing a risk of exothermic runaway or nitration in the waste container.[1]

Operational Disposal Protocol

Phase 1: Pre-Disposal Stabilization

If the material is part of a reaction mixture:

  • Quench: Ensure no active reagents (e.g., acid chlorides, strong bases) remain.[1]

  • pH Adjustment: Neutralize the mixture to pH 6–8. Acidic waste streams containing iodide (I⁻) can oxidize to free Iodine (I₂), creating toxic purple vapors.[1]

  • Precipitation: If possible, concentrate the organic phase to precipitate the solid, as solid waste is often cheaper and safer to transport than large volumes of halogenated solvent.[1]

Phase 2: Waste Segregation & Packaging
Scenario A: Solid Substance (Pure or Precipitate)[1][2]
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1] Do not use metal containers due to potential corrosion from hydrolysis products.[1]

  • Bagging: Double-bag the solid in 6-mil polyethylene bags before placing it in the jar.

  • Labeling: Must read: "Hazardous Waste - Solid - Toxic - Contains Halogens (Br, I)".[1]

Scenario B: Solution (Mother Liquor/Filtrate)
  • Stream: Halogenated Solvent Waste .

  • Compatibility: Compatible with DCM, Chloroform, and Chlorobenzene waste streams.[1]

  • Prohibition: strictly NO aqueous acidic oxidizers (e.g., Chromic acid, Piranha solution).[1]

Phase 3: Container Management (RCRA "Empty" Standard)

To classify a container as "RCRA Empty" and safe for glass disposal:

  • Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or DCM).[1]

  • Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste carboy.

  • Defacing: Obliterate the original label and mark "Empty" before discarding the glass.[1]

Decision Logic & Workflow

The following diagram illustrates the decision matrix for handling this compound, ensuring compliance with EPA regulations regarding halogenated organics.

DisposalWorkflow Start Start: Waste Generation 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone CheckState Determine Physical State Start->CheckState IsSolid Solid / Precipitate CheckState->IsSolid IsLiquid Solution / Mother Liquor CheckState->IsLiquid SolidPack Double Bag in 6-mil Poly Place in HDPE Jar IsSolid->SolidPack CheckOxidizer Check: Contains Oxidizers? IsLiquid->CheckOxidizer LabelSolid Label: Hazardous Solid Tag: 'Contains Halogens (Br, I)' SolidPack->LabelSolid LiquidSeg Segregate to HALOGENATED Waste Stream LabelLiquid Label: Halogenated Solvent List all components LiquidSeg->LabelLiquid CheckOxidizer->LiquidSeg No Quench QUENCH Immediately (Reduces Explosion Risk) CheckOxidizer->Quench Yes Quench->LiquidSeg SAA Move to Satellite Accumulation Area (SAA) LabelSolid->SAA LabelLiquid->SAA

Figure 1: Decision matrix for the safe disposal of halogenated aromatic amines, prioritizing the separation of oxidizers and correct waste stream classification.

Emergency Procedures (Spill Response)

In the event of a bench-top spill, immediate containment is required to prevent aerosolization of the halogenated amine.[1]

ScenarioImmediate ActionDecontamination
Solid Spill Do not sweep dry. Dampen with inert oil or wet paper towel to prevent dust generation.[1]Scoop into a wide-mouth jar. Wash surface with soap and water; collect wash water as halogenated waste.[1]
Liquid Spill Evacuate area if >500mL.[1] Don appropriate PPE (Nitrile gloves, Lab coat, Goggles).[1]Absorb with Vermiculite or Polypropylene pads .[1] Do NOT use combustible materials like sawdust (potential reaction with nitrates if present).[1]
Skin Contact Remove contaminated clothing immediately.[1]Rinse skin with water for 15 minutes.[1][3] Do not use ethanol (increases transdermal absorption of anilines).[1]

References & Regulatory Grounding[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][4][5] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes. (Reference for Halogenated Solvent definitions under RCRA). [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link][1]

Sources

Handling

Personal protective equipment for handling 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone

Executive Summary & Hazard Architecture The Molecule: 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone (CAS: 1985633-67-7) is a highly functionalized acetophenone derivative. It features a primary aniline amine, a ketone, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Architecture

The Molecule: 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone (CAS: 1985633-67-7) is a highly functionalized acetophenone derivative. It features a primary aniline amine, a ketone, and two heavy halogens (Bromine, Iodine) on the aromatic ring.

The Risk Profile: While vendor Safety Data Sheets (SDS) often default to generic "Irritant" classifications (H315, H319, H335), as a Senior Scientist, I must advise you to treat this compound with elevated caution beyond the minimum compliance requirements.

  • Structure-Activity Relationship (SAR) Warning: This compound belongs to the class of Halogenated Primary Aromatic Amines (PAAs) . Many PAAs are established skin sensitizers and potential carcinogens due to their ability to metabolize into reactive electrophiles. The lipid solubility of this class facilitates rapid dermal absorption.

  • The "Unknown" Factor: As a research intermediate, full toxicological datasets (LD50, Ames test) are likely incomplete. Therefore, we apply the "Band 3" Potent Compound Principle : Assume high potency and skin permeability until proven otherwise.

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for permeation resistance. Standard latex gloves are insufficient for halogenated aromatics in organic solvents.

Body ZonePPE RequirementTechnical Rationale
Hand Protection (Solid) Double Nitrile Gloves (Min thickness 0.11 mm / 4 mil)Prevents contact with trace powder. Outer glove is sacrificial; inner glove remains clean.
Hand Protection (Solution) Laminate (Silver Shield®) or Viton® (if dissolved in DCM/THF)Standard nitrile degrades rapidly (<5 mins) against chlorinated solvents often used to dissolve this compound.
Respiratory Fume Hood (Primary) or P100/N99 Respirator (Secondary)The heavy halogens (Br, I) make the dust heavy, but static charge can aerosolize it. Do not rely on N95 masks.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses with side shields are insufficient for liquids. Aniline derivatives can cause severe corneal damage.
Dermal (Body) Tyvek® Lab Coat (Disposable) + Poly-coated sleevesCotton lab coats absorb liquids and hold them against the skin. Tyvek provides a barrier against particulates and light splashes.
PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Handling 1-(2-Amino...) State State of Matter? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Solid_PPE PPE: Double Nitrile + Tyvek Sleeves Eng Control: Fume Hood (Sash <18") Solid->Solid_PPE Solvent_Check Solvent Type? Liquid->Solvent_Check Polar Polar (MeOH, Water, DMSO) Solvent_Check->Polar NonPolar Halogenated (DCM, Chloroform) Solvent_Check->NonPolar Polar_PPE PPE: Double Nitrile (Change every 15m) Polar->Polar_PPE NonPolar_PPE PPE: Laminate/Barrier Gloves (Nitrile is permeable <2 min) NonPolar->NonPolar_PPE

Figure 1: PPE Selection Logic based on physical state and solvent carrier. Note the critical divergence for halogenated solvents.

Operational Workflow: Step-by-Step

This protocol integrates safety into the workflow to ensure data integrity (preventing cross-contamination) and personnel safety.

Phase A: Preparation & Weighing

Objective: Eliminate static-driven aerosolization of the powder.

  • Engineering Control: Verify Fume Hood flow is 80–100 fpm (face velocity).

  • Static Mitigation: Place an ionizing fan or antistatic gun inside the hood. Halogenated powders are prone to static cling; "poofing" during transfer is a major inhalation risk.

  • Workspace Prep: Line the hood surface with a plastic-backed absorbent pad (absorbent side up). This captures micro-spills and allows for easy disposal.

Phase B: Solubilization & Reaction

Objective: Prevent dermal absorption via solvent carrier.

  • Solvent Choice: If using Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), be hyper-vigilant. These solvents are "skin vehicles" and will drag the toxic amine directly into your bloodstream.

  • Transfer: Use positive-displacement pipettes for viscous solutions to prevent dripping.

  • Heating: If heating is required (e.g., for Suzuki coupling), use a heating block rather than an oil bath to minimize the risk of a hot, contaminated oil spill.

Phase C: Decontamination & Waste

Objective: Segregate halogenated waste.

  • Primary Wash: Rinse all glassware with Acetone inside the hood. Collect this first rinse as "Halogenated Organic Waste."

  • Surface Decon: Wipe the balance and hood surface with a mild surfactant (soap/water) followed by an alcohol wipe.

    • Why? Aromatic amines can oxidize on surfaces, leaving persistent residues.

  • Glove Removal: Use the "beak method" (pulling one glove off using the other, turning it inside out) to ensure the contaminated exterior never touches skin. Wash hands immediately with soap and cool water (warm water opens pores).

Emergency Response Protocols

In the event of a breach, immediate action minimizes long-term health impact.

Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor_Solid Minor Solid (<5g) Assess->Minor_Solid Major_Liq Liquid / Large Solid (>5g) Assess->Major_Liq Action_Minor 1. Dampen paper towel (prevent dust) 2. Wipe inward (concentric circles) 3. Dispose as Haz Waste Minor_Solid->Action_Minor Action_Major 1. EVACUATE LAB 2. Post 'Do Not Enter' Sign 3. Call EHS / HazMat Team Major_Liq->Action_Major

Figure 2: Triage protocol for spills. Note that large spills of aromatic amines require professional HazMat intervention due to inhalation risks.

First Aid (Self-Validating)
  • Eye Contact: Flush for 15 minutes minimum .[1] Use the "hold eyelids open" technique.

  • Skin Contact:

    • Blot (do not rub) excess liquid.

    • Wash with soap and water .[2] Do not use alcohol or acetone on skin; this increases permeability.

    • Check for "Cyanosis" (blue tint to lips/fingernails) – a symptom of methemoglobinemia common with amine poisoning [1].

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3] National Academies Press.[4] Chapter 6: Working with Chemicals. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132).[5] United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2023).[4] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[6][7][8] ACS Chemical Health & Safety. [Link]

Sources

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